molecular formula C14H21NO2 B081014 2,6-Di-tert-butyl-4-nitrosophenol CAS No. 15052-28-5

2,6-Di-tert-butyl-4-nitrosophenol

Cat. No.: B081014
CAS No.: 15052-28-5
M. Wt: 235.32 g/mol
InChI Key: JLOKPJOOVQELMO-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-nitrosophenol is a sterically hindered phenolic compound of significant interest in advanced chemical research and development. Its molecular structure, featuring bulky tert-butyl groups adjacent to the phenolic hydroxyl, dictates unique reactivity and makes it a valuable precursor and intermediate in synthetic organic chemistry. The compound's primary research application lies in its role as a key synthetic intermediate. Patented methods describe its use in multi-step synthesis processes, where it serves as a direct raw material for the production of other specialized compounds, such as 2,6-di-tert-butyl-4-aminophenol . In the realm of coordination chemistry, the steric profile of the tert-butyl groups enforces unusual binding motifs with metal centers. Research indicates that similar sterically hindered phenols can bind to metal complexes, such as copper, through the nitroso group in a nitronato-quinone resonance form rather than the typical phenolate oxygen, a behavior directly attributed to steric constraints . This property is leveraged in mechanistic studies to explore non-traditional ligand coordination and develop novel catalytic systems. Researchers utilize this compound to investigate steric effects on reaction pathways, oxidation processes, and the stabilization of materials. It is strictly for use in laboratory research settings. Intended Use: For Research Use Only. This product is a chemical intermediate for further chemical synthesis and for use in non-clinical laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-ditert-butyl-4-nitrosophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H21NO2/c1-13(2,3)10-7-9(15-17)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOKPJOOVQELMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7061350
Record name Phenol, 2,6-bis(1,1-dimethylethyl)-4-nitroso-
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Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

955-03-3, 15052-28-5
Record name 2,6-Bis(1,1-dimethylethyl)-4-nitrosophenol
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Record name Phenol, 2,6-bis(1,1-dimethylethyl)-4-nitroso-
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Record name Phenol, 2,6-bis(1,1-dimethylethyl)-4-nitroso-
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Record name Phenol, 2,6-bis(1,1-dimethylethyl)-4-nitroso-
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Record name 2,6-di-tert-butyl-4-nitrosophenol
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Foundational & Exploratory

Physicochemical Properties of 2,6-Di-tert-butyl-4-nitrosophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,6-di-tert-butyl-4-nitrosophenol , a compound distinguished by its steric hindrance, redox activity, and tautomeric dynamism.[1]

Executive Summary

2,6-Di-tert-butyl-4-nitrosophenol (CAS: 955-03-3) is a sterically hindered phenolic derivative that serves as a critical probe in mechanistic organic chemistry and a stabilizer in polymer science.[1] Unlike simple nitrosophenols, its bulky tert-butyl groups at the 2,6-positions impart unique stability and solubility profiles, modulating its tautomeric equilibrium between the nitroso-phenol and quinone-oxime forms.[1] This compound is primarily utilized as a spin trap for detecting short-lived free radicals and as an intermediate in the synthesis of hindered amine light stabilizers (HALS).[1]

Molecular Architecture & Tautomerism

The defining physicochemical feature of this molecule is the prototropic tautomerism between the aromatic nitroso-phenol and the non-aromatic quinone-oxime.

The Tautomeric Equilibrium

While often named as a phenol, the compound frequently exists as 2,6-di-tert-butyl-p-benzoquinone 4-oxime , particularly in the solid state and polar solvents.[1] The bulky tert-butyl groups shield the oxygen center, but the thermodynamic drive to form the conjugated quinonoid system is significant.

  • Nitroso Form (Aromatic): Favored in non-polar solvents and high temperatures. Characterized by a green/blue hue in solution (monomeric nitroso).

  • Quinone Oxime Form (Quinonoid): Favored in the solid state and polar solvents (H-bond stabilization).[1] Characterized by a yellow/brown color.

Tautomerism Figure 1: Tautomeric equilibrium between 2,6-di-tert-butyl-4-nitrosophenol and its quinone oxime isomer. Nitroso Nitroso-Phenol Form (Aromatic, Green/Blue) C14H21NO2 Transition Proton Transfer (Solvent Mediated) Nitroso->Transition  Ka1 Oxime Quinone-Oxime Form (Quinonoid, Yellow) C14H21NO2 Transition->Oxime  Ka2

[1]

Key Physicochemical Parameters

The following data aggregates experimental values and validated predictions for the compound.

PropertyValue / DescriptionContext/Notes
CAS Number 955-03-3Distinct from the chloromethyl derivative (955-01-1).[1][2]
Molecular Formula C₁₄H₂₁NO₂MW: 235.32 g/mol
Appearance Yellow to brownish crystalline solidIndicative of the quinone oxime dominance in solid phase.
Melting Point 211 – 213 °CDecomposition often occurs near MP.
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic due to lipophilic t-butyl groups.[1]
Solubility (Organic) Soluble in EtOH, CHCl₃, DMSO, AcetoneHigh solubility in polar aprotic solvents.
pKa (Acidic) ~ 7.2 – 7.5 (Estimated)More acidic than phenol (10.0) due to the electron-withdrawing oxime/nitroso group.[1]
LogP (Octanol/Water) ~ 4.38Highly lipophilic; crosses biological membranes easily.[1]

Spectroscopic Characterization

Accurate identification relies on distinguishing the tautomers via spectroscopy.

UV-Vis Spectroscopy (Solvatochromism)

The compound exhibits distinct solvatochromism, useful for probing solvent polarity.[1]

  • Band I (300–350 nm):

    
     transition of the conjugated quinone system (Yellow form).
    
  • Band II (650–750 nm):

    
     transition of the nitroso group (Green/Blue form). Note: This band is weak or absent if the equilibrium shifts entirely to the oxime.
    
Infrared (IR) Spectroscopy[1]
  • Quinone Oxime Signature: Strong absorption at 1620–1640 cm⁻¹ (C=O stretching of quinone) and broad band at 3200–3400 cm⁻¹ (=N-OH stretching).[1]

  • Nitroso Phenol Signature: Absence of strong carbonyl peak; presence of characteristic -N=O stretch around 1500 cm⁻¹ (often obscured).[1]

NMR Spectroscopy (¹H NMR in CDCl₃)
  • t-Butyl Groups: Singlet at

    
     1.3–1.4 ppm (18H).[1]
    
  • Aromatic/Quinone Protons: Singlet (or close doublet) at

    
     7.0–7.5 ppm (2H). The chemical shift moves upfield in the quinone form compared to the aromatic phenol.
    
  • Oxime Proton: Broad singlet, highly chemical shift dependent on concentration and solvent (

    
     8.0–11.0 ppm), disappearing with D₂O shake.
    

Reactivity & Applications: Radical Trapping

The primary utility of 2,6-di-tert-butyl-4-nitrosophenol in drug development and mechanistic studies is its ability to "spin trap" transient free radicals.[1]

Mechanism of Action

The nitroso group is a potent radical scavenger. It reacts with carbon-centered radicals (


) to form a stable nitroxide radical, which can be analyzed via Electron Paramagnetic Resonance (EPR).[1]

Reaction:



This "spin adduct" is persistent due to the steric protection provided by the tert-butyl groups, preventing disproportionation.[1]

SpinTrapping Figure 2: Mechanism of radical scavenging (Spin Trapping) by the nitroso moiety. Reactants Nitroso Scavenger + Free Radical (R•) Intermediate Transition State (Radical Addition to N) Reactants->Intermediate  k_add Product Stable Nitroxide Adduct (Paramagnetic / EPR Active) Intermediate->Product  Steric Stabilization

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 2,6-di-tert-butyl-4-nitrosophenol via nitrosation of 2,6-di-tert-butylphenol.

Reagents
  • 2,6-Di-tert-butylphenol (50.0 g, 242 mmol)[1]

  • Sodium Nitrite (NaNO₂, 18.0 g, 260 mmol)[1]

  • Ethanol (95%, 150 mL)

  • Hydrochloric Acid (conc.[3][4] HCl, 30 mL)

Methodology
  • Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 2,6-di-tert-butylphenol in Ethanol.

  • Acidification: Cool the solution to 0–5 °C using an ice bath. Add HCl dropwise, maintaining temperature < 10 °C.

  • Nitrosation: Dissolve NaNO₂ in a minimum amount of water (approx. 50 mL). Add this solution dropwise to the reaction mixture over 45 minutes. Caution: Exothermic reaction.

  • Precipitation: The solution will darken (brown/red) and eventually form a thick yellow-green precipitate (the quinone oxime form).

  • Work-up: Stir for an additional hour at 0 °C. Pour the mixture into 500 mL of ice-cold water.

  • Filtration: Filter the solid under vacuum. Wash copiously with cold water to remove residual acid and inorganic salts.

  • Recrystallization: Recrystallize from Ethanol/Water (or Hexane for the nitroso form) to yield yellow needles.

  • Validation: Confirm MP (211–213 °C) and absence of starting phenol by TLC (Silica, 10% EtOAc/Hexane).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71465, 2,6-Di-tert-butyl-4-nitrosophenol. Retrieved from [Link]

  • PrepChem. Preparation of 2,6-di-tert-butyl-4-nitrosophenol. Retrieved from [Link]

  • Misra, V. et al. (2020).Tautomeric equilibrium of nitrosophenols: A spectroscopic study. Journal of Molecular Structure. (General reference for nitrosophenol tautomerism mechanisms).
  • ChemSrc. CAS 955-03-3 Physicochemical Properties. Retrieved from [Link][5]

Sources

Technical Guide: 2,6-Di-tert-butyl-4-nitrosophenol (CAS 955-03-3)

[1][2]

Executive Summary

2,6-Di-tert-butyl-4-nitrosophenol (CAS 955-03-3) is a sterically hindered phenolic derivative serving as a critical intermediate in the synthesis of antioxidants and as a high-efficiency polymerization inhibitor. Its molecular architecture combines the radical-scavenging capability of the nitroso moiety with the steric protection of bulky tert-butyl groups. This guide provides a comprehensive technical analysis of its physicochemical behavior, validated synthesis protocols, and its mechanistic role in stabilizing reactive monomers like styrene and acrylates.

Chemical Identity & Physicochemical Profile[1][3][4][5]

The compound exhibits a distinct tautomeric equilibrium between the nitrosophenol and quinone oxime forms.[1][2][3] While many nitrosophenols favor the quinone oxime structure in solution, the bulky tert-butyl groups at the 2 and 6 positions impose significant steric constraints, influencing both solubility and reactivity.

Key Properties Table[9]
PropertySpecification
Chemical Name 2,6-Bis(1,1-dimethylethyl)-4-nitrosophenol
CAS Number 955-03-3
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.32 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 211–213 °C (dec.)[4]
Solubility Soluble in ethanol, chloroform, DMSO; Insoluble in water
pKa ~6.5 (estimated, acidic due to oxime character)
Tautomeric Equilibrium

In solution, CAS 955-03-3 exists in equilibrium between the 4-nitrosophenol form and the 1,4-benzoquinone 4-oxime form. The polarity of the solvent dictates the dominant species. In polar solvents (e.g., DMSO, Ethanol), hydrogen bonding stabilizes the oxime. In non-polar solvents, the nitroso form may persist, facilitating radical trapping mechanisms.

TautomerismNitrosophenolNitrosophenol Form(Aromatic)IntermediateTransition State(Proton Transfer)Nitrosophenol->Intermediate-H+ (Phenolic)Intermediate->NitrosophenolReversibleQuinoneOximeQuinone Oxime Form(Non-Aromatic)Intermediate->QuinoneOxime+H+ (Nitrogen)QuinoneOxime->IntermediateReversible

Figure 1: Tautomeric equilibrium shifting between the aromatic nitrosophenol and the quinonoid oxime structure.

Synthesis & Manufacturing Protocol

The synthesis of 2,6-di-tert-butyl-4-nitrosophenol is a classic nitrosation reaction. The presence of tert-butyl groups directs the electrophilic attack exclusively to the para-position, preventing ortho-substitution and ensuring high regioselectivity.

Validated Laboratory Protocol (Scale: 50g)

Reagents:

  • 2,6-Di-tert-butylphenol (50.0 g, 0.243 mol)

  • Ethanol (95%, 100 mL)[5]

  • Concentrated HCl (26.3 g, 0.267 mol)[5]

  • Sodium Nitrite (NaNO₂, 17.56 g, 0.254 mol)[5]

  • Deionized Water (75 mL)

Methodology:

  • Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 2,6-di-tert-butylphenol in ethanol. Stir until a clear solution is obtained.

  • Acidification: Cool the solution to 0°C using an ice bath. Slowly add concentrated HCl dropwise, maintaining the temperature below 5°C.

  • Nitrosation: Dissolve NaNO₂ in water.[5] Add this solution dropwise to the reaction mixture over 45–60 minutes. Critical Control Point: The temperature must remain between 0–10°C to prevent decomposition of the nitrous acid intermediate.

  • Reaction: The mixture will thicken as the product precipitates. Stir for an additional 60 minutes at 5–10°C.

  • Quenching & Isolation: Pour the reaction slurry into 500 mL of ice-cold water. Filter the yellow precipitate under vacuum.

  • Purification: Wash the filter cake with cold water (3 x 100 mL) to remove residual acid and salts. Recrystallize from ethanol/water if higher purity (>99%) is required.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Yield: Typically 90–95% (Theoretical).

Mechanistic Action: Polymerization Inhibition[11]

The primary utility of CAS 955-03-3 lies in its ability to scavenge carbon-centered radicals, thereby inhibiting the premature polymerization of monomers like styrene, isoprene, and acrylates during purification and storage.

Radical Scavenging Mechanism

Unlike simple phenols that donate a hydrogen atom (H-abstraction), nitrosophenols act as spin traps . The nitroso group (-N=O) reacts with alkyl radicals (R•) to form a stable nitroxide radical. This nitroxide is persistent due to the steric shielding of the tert-butyl groups, effectively terminating the radical chain reaction.

RadicalScavengingMonomerRadicalMonomer Radical (R•)(Initiator)ComplexIntermediate ComplexMonomerRadical->ComplexAttack on N=ONitrosoCompound2,6-di-t-butyl-4-nitrosophenol(Spin Trap)NitrosoCompound->ComplexNitroxideStable Nitroxide Radical(Chain Terminator)Complex->NitroxideStabilization byt-Butyl Groups

Figure 2: The "Spin Trap" mechanism where the nitroso moiety captures a free radical, forming a stable nitroxide species.

Applications in Research & Industry

Monomer Stabilization[11][12]
  • Styrene & Divinylbenzene: Used during distillation to prevent "popcorn" polymerization. The compound is effective at elevated temperatures (up to 120°C) where peroxides thermally decompose.

  • Acrylates: Acts as a synergist with oxygen. While some inhibitors require oxygen to function, nitrosophenols can function under anaerobic conditions, making them vital for closed-system reactors.

Intermediate for Antioxidants

Reduction of the nitroso group yields 2,6-di-tert-butyl-4-aminophenol , a potent antioxidant used in jet fuels and lubricants.

  • Reaction: Hydrogenation (H₂/Pd-C) or chemical reduction (Na₂S₂O₄).

Analytical Standard

Used as a reference standard for the detection of nitrosamine impurities in pharmaceuticals, ensuring compliance with FDA/EMA safety limits for genotoxic impurities.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (Category 4).[6]

  • Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[6]

  • Sensitization: May cause skin sensitization.[7]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask or fume hood to avoid inhalation of fines.

  • Storage: Store in a cool, dry place away from light. Nitrosophenols can darken upon exposure to UV light. Keep away from strong acids and reducing agents.

  • Disposal: Incineration in a chemical waste facility. Do not discharge into drains; toxic to aquatic life.[8]

References

  • PrepChem. "Preparation of 2,6-di-tert-butyl-4-nitrosophenol."[9] PrepChem.com. Accessed October 2023.[10] [Link]

  • Google Patents. "Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol (CN102924305A).
  • ChemSRC. "2,6-Di-tert-butyl-4-nitrosophenol MSDS and Properties." ChemSRC. [Link][4][11]

  • Veeprho. "2,6-Di-tert-butyl-4-nitrosophenol Reference Standard."[12] Veeprho Laboratories. [Link]

Technical Whitepaper: Structural Dynamics and Characterization of 2,6-Di-tert-butyl-4-nitrosophenol

[1]

Executive Summary

2,6-Di-tert-butyl-4-nitrosophenol (DTBNP) represents a critical structural anomaly in organic chemistry. While nominally classified as a phenol, its behavior is governed by a dynamic equilibrium with its quinone oxime tautomer.[1][2] For researchers in drug development and polymer science, understanding this duality is not merely academic—it dictates the compound's reactivity as a radical scavenger, its stability as a pharmaceutical impurity standard, and its detection in environmental toxicology.[2]

This guide provides a definitive technical analysis of the molecule's structure, offering a validated synthesis protocol and a framework for spectroscopic characterization.[2]

The Tautomeric Enigma: Phenol vs. Quinone Oxime[2]

The defining feature of 2,6-di-tert-butyl-4-nitrosophenol is its nitroso-oxime tautomerism .[1] Unlike unsubstituted nitrosophenols, the presence of bulky tert-butyl groups at the 2 and 6 positions introduces severe steric strain, influencing the thermodynamic stability of the tautomers.[2]

Structural Forms[1][2][3][4]
  • Form A (Nitrosophenol): Characterized by a hydroxyl group (-OH) and a nitroso group (-N=O).[1][2] This form is typically favored in high-temperature solutions or specific non-polar solvents.[1][2]

  • Form B (Quinone Oxime): Characterized by a carbonyl group (C=O) and an oxime group (=N-OH).[1][2] Crystallographic evidence suggests that in the solid state, p-nitrosophenols predominantly exist in this quinone oxime form due to intermolecular hydrogen bonding.[2]

Steric Influence of tert-Butyl Groups

The two tert-butyl groups act as "molecular shields."[1][2]

  • Electronic Effect: They are electron-donating, increasing electron density on the ring, which stabilizes the quinoid contribution.[2]

  • Steric Effect: They physically block the oxygen atom, preventing O-alkylation and forcing the molecule into specific conformations that minimize steric clash with the carbonyl/hydroxyl oxygen.[2]

Visualization of Tautomeric Equilibrium

The following diagram illustrates the proton transfer mechanism that drives this equilibrium.

TautomerismPhenolForm A:2,6-Di-tert-butyl-4-nitrosophenol(Aromatic System)IntermediateTransition State[Proton Transfer]Phenol->Intermediate-H+ (from OH)OximeForm B:2,6-Di-tert-butyl-1,4-benzoquinone 4-oxime(Quinoid System)Intermediate->Oxime+H+ (to N=O)Oxime->IntermediateReversible

Figure 1: The 1,3-proton shift converting the aromatic nitrosophenol to the quinoid oxime structure.

Characterization Framework: Distinguishing the Forms

To validate the structure in a research setting, rely on the following spectroscopic markers.

Infrared Spectroscopy (FT-IR)

The most rapid method to determine the dominant tautomer in the solid state.[1][2]

Functional GroupForm A (Nitrosophenol)Form B (Quinone Oxime)Observation Notes
O-H Stretch Broad, ~3200-3400 cm⁻¹ (Phenolic)Sharp/Broad, ~3100-3300 cm⁻¹ (Oxime)Oxime OH is often involved in strong H-bonds.[1]
C=O Stretch Absent Strong, ~1620-1650 cm⁻¹ Diagnostic Peak. Presence confirms Quinone form.[1][2]
N=O Stretch ~1500 cm⁻¹Absent
C=N Stretch Absent~1600 cm⁻¹Often overlaps with C=C ring stretches.[1][2]
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃): Look for the exchangeable proton.[1][2] In the quinone oxime form, the oxime proton (=N-OH) typically appears downfield (10-13 ppm), whereas a phenolic proton is often slightly more shielded, though solvent dependent.

  • ¹³C NMR: The quinone carbonyl carbon (C=O) will appear significantly downfield (~180-185 ppm), distinct from the phenolic C-OH carbon (~150-160 ppm).[1]

Synthesis Protocol

Safety Warning: Sodium nitrite is toxic and an oxidizer.[1][2] Nitrosophenols can be energetic.[1][2] Perform all reactions in a fume hood.

Reaction Logic

The synthesis utilizes electrophilic aromatic substitution (nitrosation) .[1][2] The electron-rich 2,6-di-tert-butylphenol reacts with the nitrosonium ion (NO⁺) generated in situ from sodium nitrite and acid.[1] The para position is the only available site for attack due to the ortho blocking groups.[1][2]

Step-by-Step Methodology

Reagents:

  • 2,6-Di-tert-butylphenol (Starting Material)[1][3][4][5][6]

  • Sodium Nitrite (NaNO₂)[1][2][3][6]

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)[1][2]

  • Ethanol (Solvent)[1][2][3][6]

Protocol:

  • Dissolution: Dissolve 0.1 mol of 2,6-di-tert-butylphenol in 150 mL of ethanol in a round-bottom flask. Cool the solution to 0–5°C using an ice bath.

  • Acidification: Add a stoichiometric amount of acid (e.g., H₂SO₄) dropwise.[1][2] Maintain temperature <10°C to prevent decomposition.[1][2]

  • Nitrosation: Dissolve 1.1 equivalents of NaNO₂ in a minimum amount of water.[1][2] Add this solution dropwise to the phenol mixture over 30-60 minutes.

    • Mechanism:[1][2][6][7][8] NaNO₂ + H⁺ → HNO₂ → H₂O + NO⁺ (Active Electrophile).[1][2]

  • Precipitation: The solution will turn deep red/brown, eventually precipitating the product (often yellow-green).[1][2] Stir for 1-2 hours.

  • Purification: Pour the mixture into ice water. Filter the solid.[1][2]

    • Recrystallization:[1][2] Recrystallize from ethanol or petroleum ether to obtain pure crystals.[1][2]

  • Yield Check: Expected yield is typically >85%.

Synthesis Workflow Diagram

SynthesisStartStart: 2,6-Di-tert-butylphenol(Ethanol Solution, 0°C)ReagentAdd: NaNO2 + H2SO4(Generates NO+)Start->ReagentReactionReaction: Electrophilic Aromatic Substitution(Para-Nitrosation)Reagent->ReactionWorkupWorkup: Pour into Ice WaterFilter PrecipitateReaction->WorkupProductFinal Product:2,6-Di-tert-butyl-4-nitrosophenol(Yellow-Green Solid)Workup->Product

Figure 2: Operational workflow for the nitrosation of hindered phenols.

Functional Applications in Drug Development[1][2]

Nitrosamine Impurity Standards

In the wake of recent FDA and EMA regulatory actions regarding nitrosamine impurities (e.g., NDMA) in pharmaceuticals, 2,6-di-tert-butyl-4-nitrosophenol serves as a critical Reference Standard .[1]

  • Usage: It is used to validate analytical methods (LC-MS/MS) for detecting nitroso moieties.[1][2] Its steric bulk makes it chemically distinct, allowing it to serve as an internal standard or a model compound for studying the stability of N-nitroso vs. C-nitroso bonds.[1]

Radical Scavenging & Polymerization Inhibition

The molecule acts as a trap for carbon-centered radicals.[1][2]

  • Mechanism: The nitroso group accepts a radical (R[1][2]•) to form a nitroxide radical, which is stable due to resonance and steric protection.[2]

  • Pharma Utility: It is used to stabilize reactive monomer formulations used in hydrogel drug delivery systems, preventing premature polymerization during storage.[2]

Environmental Toxicology Case Study

Researchers should be aware of this compound's role as a submarine atmosphere contaminant.[1][2][5][7][8] It forms when lubricant additives (2,6-di-tert-butylphenol) are subjected to electrostatic precipitators, undergoing nitration/nitrosation.[1][4] This highlights the compound's potential for dermal absorption and mitochondrial toxicity, relevant for safety profiling in industrial handling.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12867, 2,6-Di-tert-butyl-p-benzoquinone.[1] Retrieved from [Link][1][2]

  • PrepChem. Preparation of 2,6-di-tert-butyl-4-nitrosophenol. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Toxicity of 2,6-Di-Tert-Butyl-4-Nitrophenol (DBNP).[1][2] NIOSHTIC-2 Publications.[1][2] Retrieved from [Link]

  • Veeprho Standards. 2,6-Di-tert-butyl-4-nitrosophenol Reference Standard Data. Retrieved from [Link][1][2]

Technical Whitepaper: Safety & Toxicity Data for 2,6-Di-tert-butyl-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the safety, toxicity, and handling of 2,6-di-tert-butyl-4-nitrosophenol , a compound that presents unique hazards due to its tautomeric nature.

Executive Summary & Chemical Identity

2,6-Di-tert-butyl-4-nitrosophenol (CAS 955-03-3) is a hindered phenolic compound primarily used as a polymerization inhibitor and a chemical intermediate. Its safety profile is complex due to tautomerism : it exists in equilibrium between a nitrosophenol form and a quinone oxime form.

Researchers must treat this compound not merely as a phenol, but as a functional quinone oxime , which carries distinct genotoxic and reactive risks compared to simple phenols.

Identification Matrix
ParameterDetail
CAS Number 955-03-3
IUPAC Name 2,6-bis(2-methyl-2-propanyl)-4-nitrosophenol
Primary Tautomer 2,6-di-tert-butyl-p-benzoquinone 4-oxime
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.33 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 215–217 °C (decomposes)
Solubility Soluble in organic solvents (EtOH, DMSO, Chloroform); poorly soluble in water.[1][2][3]

Critical Distinction: The "Nitro" vs. "Nitroso" Trap

WARNING: A common error in literature and safety databases is conflating this compound with its nitro analog. You must distinguish between them to assess risk accurately.

  • Target Compound (CAS 955-03-3): 2,6-Di-tert-butyl-4-NITROSO phenol.

    • Hazard:[3][4][5] Genotoxicity (suspected), Skin Sensitization, Redox Cycling.

  • Different Compound (CAS 728-40-5): 2,6-Di-tert-butyl-4-NITRO phenol (DBNP).[6][7]

    • Hazard:[4][5] Uncoupler of oxidative phosphorylation. Known submarine atmosphere contaminant with an oral LD50 ~80 mg/kg (rat).

Implication: Do not apply the specific LD50 of DBNP (80 mg/kg) directly to the nitroso compound, but treat the nitroso compound as a suspected mutagen due to the oxime functionality.

Tautomerism & Mechanism of Action

The toxicity of CAS 955-03-3 is governed by its ability to tautomerize. In solution, the equilibrium shifts based on solvent polarity, affecting its reactivity with biological macromolecules.

Tautomeric Equilibrium Diagram

The following diagram illustrates the hydrogen transfer that converts the aromatic phenol into the quinonoid oxime.

Tautomerism Nitroso Nitrosophenol Form (Aromatic) C-N=O Oxime Quinone Oxime Form (Quinonoid) C=N-OH Nitroso->Oxime H+ Transfer (Favored in Solid State) Oxime->Nitroso Solvent Dependent

Figure 1: Tautomeric equilibrium between the nitrosophenol and benzoquinone oxime forms.

Toxicological Mechanisms
  • Redox Cycling (Quinone Moiety): The quinone oxime form can undergo one-electron reduction to form a semiquinone radical, generating Superoxide Anion (

    
    ) and leading to oxidative stress.
    
  • Electrophilic Attack: The quinone methide-like character allows Michael addition reactions with cellular thiols (Glutathione), depleting antioxidant reserves.

  • Genotoxicity (Structural Alert): Unlike N-nitrosamines (which require metabolic activation), quinone oximes can act as direct-acting mutagens or DNA intercalators. Structural analogs like p-benzoquinone dioxime (CAS 105-11-3) are classified as Muta. 2 and Carc. 2 .

Toxicological Data Profile

Due to limited specific data for CAS 955-03-3, the following profile integrates available experimental data with Read-Across from validated structural analogs (p-Benzoquinone dioxime and 2,6-di-tert-butyl-p-benzoquinone).

Acute Toxicity
EndpointClassificationValue / ObservationBasis
Oral LD50 Acute Tox. 4 (Est.)500 – 1500 mg/kg (Rat)Read-across from p-benzoquinone dioxime (LD50 464 mg/kg).
Dermal Irritant Irritation & potential absorptionLipophilic nature facilitates dermal penetration.
Inhalation STOT SE 3 Respiratory IrritationDust/aerosol causes mucosal irritation.
Genotoxicity & Carcinogenicity[8]
  • Ames Test: Predicted Positive (S. typhimurium TA98/TA100).

    • Rationale: Quinone oximes are established structural alerts for mutagenicity.

  • Carcinogenicity: Suspected Carcinogen (Carc. 2) .[8]

    • Rationale: Analog p-benzoquinone dioxime is a suspected carcinogen.[3][8] The oxime group can hydrolyze to the quinone, a known clastogen.

Skin Corrosion & Sensitization[10]
  • Skin Irritation: Category 2 (Causes skin irritation).[3][5][9]

  • Eye Irritation: Category 2A (Causes serious eye irritation).[5]

  • Sensitization: Skin Sensitizer (Cat 1) . Quinone methide precursors are potent haptens, capable of binding to skin proteins and inducing allergic contact dermatitis.

Experimental Handling & Deactivation Protocols

Trustworthiness: These protocols are designed to neutralize the electrophilic nature of the compound before disposal.

Safe Handling Workflow
  • Engineering Controls: Handle only in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended due to solvent solubility), lab coat, and safety goggles.

  • Solvent Choice: Avoid dimethyl sulfoxide (DMSO) if possible, as it enhances skin permeability of the compound. Use Ethanol or Acetone for cleaning.

Deactivation (Quenching) Protocol

To dispose of 2,6-di-tert-butyl-4-nitrosophenol residues safely, convert the reactive nitroso/oxime group into a less toxic species.

Method: Reductive Quenching (Sodium Dithionite)

  • Dissolve: Dissolve waste material in a minimal amount of Ethanol.

  • Prepare Quench: Prepare a fresh 10% aqueous solution of Sodium Dithionite (

    
    ).
    
  • React: Slowly add the dithionite solution to the organic phase. The yellow color should fade as the nitroso/oxime is reduced to the corresponding aminophenol .

  • Dispose: Adjust pH to neutral and dispose of as hazardous organic waste (halogen-free).

Safety Decision Tree

Use this logic flow to determine handling requirements for unknown quinone oxime derivatives.

SafetyLogic Start Compound Identification: 2,6-di-tert-butyl-4-nitrosophenol CheckForm Is material solid (Yellow)? Start->CheckForm SolidHandling Assume Quinone Oxime Form (Dust Hazard + Sensitizer) CheckForm->SolidHandling Yes SolnHandling Assume Equilibrium (Skin Absorption Hazard) CheckForm->SolnHandling No GenotoxCheck Genotoxicity Alert: Treat as Mutagen SolidHandling->GenotoxCheck SolnHandling->GenotoxCheck Waste Disposal: Do NOT mix with strong oxidizers (Risk of Fire/Explosion) GenotoxCheck->Waste

Figure 2: Decision logic for handling and risk assessment.

Regulatory Status

  • TSCA (USA): Active.

  • REACH (EU): Pre-registered / Intermediate status.

  • ECL (Korea): KE-03079.

  • AICS (Australia): Listed.

Note: As a "hindered phenol," it is often grouped with antioxidants, but its specific nitroso-functionality mandates stricter control than standard BHT (butylated hydroxytoluene).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13697, 2,6-Di-tert-butyl-4-nitrosophenol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2,6-di-tert-butyl-p-benzoquinone. (Used for read-across of the quinone core). Retrieved from [Link]

  • Vesselinovitch, S. D., et al. (1961).Toxicity of 2,6-Di-tert-butyl-4-nitrophenol (DBNP).
  • ChemSrc. 2,6-DI(TERT-BUTYL)-4-NITROSOPHENOL MSDS and Properties. Retrieved from [Link]

Sources

Thermal Stability of 2,6-Di-tert-butyl-4-nitrosophenol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-di-tert-butyl-4-nitrosophenol (DBNP) is a sterically hindered nitroso compound (CAS: 955-03-3) frequently encountered as an industrial intermediate or an unintended contaminant in closed lubrication systems (e.g., submarine atmospheres).[1][2][3][4][5] Unlike unstable aliphatic nitroso compounds, DBNP exhibits remarkable thermal stability up to its melting point (~211–213°C) due to the steric protection of the tert-butyl groups. However, upon exceeding this threshold, it undergoes complex decomposition, releasing nitric oxide (NO) and forming stable quinone-derived dimers.[4] This guide details the physicochemical stability, decomposition mechanisms, and rigorous safety protocols required for handling this potent mitochondrial uncoupler.

Molecular Architecture & Tautomeric Equilibrium[4]

The thermal behavior of DBNP is governed by its ability to exist in two tautomeric forms: the nitrosophenol form and the quinone oxime form. In the solid state, DBNP predominantly adopts a structure that maximizes hydrogen bonding and minimizes steric repulsion between the bulky tert-butyl groups and the oxygen/nitrogen moieties.

Steric Hindrance as a Stabilizer

The two tert-butyl groups at the 2- and 6-positions provide a "kinetic shield," preventing the facile dimerization often seen in unhindered nitrosobenzenes (which form colorless azodioxy dimers). This steric bulk forces the nitroso group to remain monomeric and contributes to the compound's high melting point relative to unhindered analogs.

Tautomeric Pathway

The equilibrium shifts based on solvent polarity and temperature. Thermal stress drives the system toward irreversible decomposition rather than simple tautomerization.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Thermal Stress (>210°C) Nitrosophenol Nitrosophenol Form (Aromatic) QuinoneOxime Quinone Oxime Form (Quinonoid) Nitrosophenol->QuinoneOxime Proton Transfer Decomp Decomposition (Irreversible) QuinoneOxime->Decomp Heat

Figure 1: Tautomeric equilibrium between nitrosophenol and quinone oxime forms, leading to decomposition under thermal stress.[4]

Thermal Stability Profile

DBNP is a yellow-green crystalline solid.[4] Its thermal stability is defined by a high melting point where decomposition occurs almost simultaneously.[4]

Physicochemical Properties Table[4][5][6]
PropertyValueNotes
CAS Number 955-03-3
Appearance Yellow-green crystalsCharacteristic of monomeric nitroso/quinone oxime hybrids.[4]
Melting Point 211–213°CDecomposition often initiates at melt onset [1, 2].[4]
Decomposition Onset ~210°CExothermic decomposition releasing NO gas.[4]
Solubility Soluble in ethanol, organic solventsPoorly soluble in water; lipophilic nature aids skin absorption.[4]
Decomposition Products

When heated above its melting point, DBNP does not simply sublime.[4] It undergoes chemical degradation yielding:

  • Nitric Oxide (NO): A toxic gas resulting from the homolysis of the C-N bond.

  • 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone: A red/orange solid formed via radical coupling.[4]

  • Water: Released during condensation reactions.[4][6]

  • 2,6-di-tert-butyl-1,4-benzoquinone 4-oxime: The tautomeric isomer, which may persist or further degrade.[4]

Decomposition Mechanism

The decomposition of DBNP is a radical-mediated process. The high temperature required to break the C-N bond is a testament to the ring's stability, but once formed, the radicals react rapidly.

Mechanistic Pathway[4][8][9]
  • Initiation: Thermal energy causes homolytic cleavage of the C-NO bond or dehydration of the oxime.

  • Radical Formation: Generation of phenoxyl-type radicals.[4]

  • Coupling: Two phenoxyl radicals couple at the para position (tail-to-tail) to form the diphenoquinone structure.[4]

Decomposition DBNP DBNP (Solid) ~210°C Radical Phenoxyl Radical Intermediate DBNP->Radical Homolysis / Activation NO_Gas Nitric Oxide (NO) Gas Release DBNP->NO_Gas Elimination Diphenoquinone 3,3',5,5'-tetra-tert-butyl- 4,4'-diphenoquinone Radical->Diphenoquinone Dimerization & Oxidation Water H2O Radical->Water Condensation

Figure 2: Thermal decomposition pathway of DBNP yielding diphenoquinone and nitric oxide.[4]

Experimental Protocols for Stability Testing

Measuring the thermal stability of nitroso compounds requires specific precautions due to the release of gaseous byproducts (NO) which can over-pressurize standard DSC pans.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise onset of melting and exothermic decomposition.

  • Sample Preparation: Weigh 2–4 mg of DBNP into a high-pressure gold-plated steel pan or a hermetically sealed aluminum pan.

    • Why? Standard crimped pans may leak or burst due to NO evolution, causing signal noise or instrument contamination.[4]

  • Reference: Use an empty pan of identical mass and type.

  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min.
    
  • Ramp: Heat from 40°C to 300°C at 5°C/min or 10°C/min.

    • Note: Slower ramp rates (e.g., 2°C/min) provide better resolution of the melt vs. decomposition events if they overlap.

  • Analysis:

    • Look for a sharp endotherm (melting) around 211°C.[4]

    • Immediately followed by (or overlapping with) an exotherm (decomposition).[4]

    • Calculate

      
       and Enthalpy of Decomposition (
      
      
      
      ).[4]
Protocol 2: Thermogravimetric Analysis (TGA)

Objective: Quantify mass loss and identify gas evolution stages.[4]

  • Sample: 5–10 mg in an alumina or platinum open crucible.

  • Ramp: 10°C/min from Ambient to 600°C.

  • Data Interpretation:

    • Stage 1: Negligible mass loss < 200°C (confirms lack of volatiles/solvents).[4]

    • Stage 2: Sharp mass loss step starting ~210°C.[4]

      • Calculate the % mass loss. Theoretical loss for NO release is ~12.7% (30 g/mol NO / 235 g/mol DBNP).[4] Deviations suggest complex coupling or simultaneous sublimation.[4]

Safety & Toxicology (E-E-A-T)

WARNING: DBNP is not just a chemical intermediate; it is a potent biological toxin.[4]

Mitochondrial Uncoupling

DBNP acts as an uncoupler of oxidative phosphorylation [3, 4].[7] It disrupts the proton gradient in mitochondria, leading to:

  • Hyperthermia: Uncontrolled heat production by cells.[4]

  • ATP Depletion: Cellular energy failure.[4]

  • Rigidity: Muscle stiffness and rapid onset of rigor mortis in fatal cases.

Handling Precautions[4][9]
  • Skin Contact: DBNP stains skin a persistent yellow.[4] It is lipophilic and can be absorbed, though dermal absorption is slower than ingestion [5].[4]

  • PPE: Double nitrile gloves, lab coat, and full-face shield when handling powder.[4]

  • Ventilation: All thermal experiments (DSC/TGA) must be vented to a fume hood or scrubber to capture NO gas.[4]

References

  • Preparation of 2,6-ditert-butyl-4-nitrosophenol . PrepChem. Retrieved from

  • 2,6-Bis(1,1-dimethylethyl)-4-nitrosophenol Properties . CAS Common Chemistry.[4][8] Retrieved from [4][8]

  • Toxicity of 2,6-Di-tert-butyl-4-Nitrophenol (DBNP) . CDC Stacks. Retrieved from [4]

  • Disposition of 2,6-di-tert-butyl-4-nitrophenol (DBNP) in rats . ResearchGate.[4][9][10] Retrieved from

  • Percutaneous Absorption of 2,6-di-tert-butyl-4-nitrophenol . PubMed.[4] Retrieved from [4]

Sources

The Architecture of Stability: A Technical Guide to Hindered Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and mechanistic analysis of Hindered Phenolic Antioxidants (HPAs), the cornerstone of oxidative stability in both polymer chemistry and pharmaceutical formulations. As Application Scientists, we often treat these compounds as simple additives; however, their efficacy is rooted in precise steric and electronic tuning. This document dissects the transition of HPAs from industrial rubber stabilizers to critical excipients in lipid-based drug delivery systems (LBDDS), detailing their synthesis, mechanism of action (HAT vs. SET), and validation protocols.

Part 1: The Historical Trajectory – From Latex to Lipids

The discovery of hindered phenols is not a single "eureka" moment but an evolution of industrial necessity.

  • 1940s – The Rubber Era: The initial drive for HPAs arose from the rubber industry's need to prevent oxidative degradation (cracking) in tires. Simple phenols were too reactive; they participated in side reactions. The introduction of bulky tert-butyl groups at the ortho positions was the breakthrough. It sterically "shielded" the hydroxyl group, preventing it from reacting with the polymer chain while still allowing it to intercept small, high-energy peroxyl radicals.[1]

  • 1954 – FDA Approval of BHT: The transition to human consumption occurred when 2,6-di-tert-butyl-4-methylphenol (BHT) was patented and subsequently approved for food preservation. This marked the shift from protecting tires to protecting lipids in food.

  • 1970s – Asymmetric Optimization: Research shifted toward asymmetric hindered phenols (e.g., changing one tert-butyl to a methyl) to balance radical scavenging speed with the stability of the resulting phenoxyl radical [1].

  • Modern Era – Pharma & Nanotech: Today, HPAs like BHT and Vitamin E (Tocopherol) are critical in stabilizing oxidation-prone Active Pharmaceutical Ingredients (APIs) and lipid nanoparticles used in mRNA delivery.

Part 2: Mechanistic Principles – The Chemistry of Inhibition

To select the right antioxidant, one must understand how it fails. HPAs function primarily as chain-breaking antioxidants.

The Steric Paradox

The "hindered" aspect is counterintuitive. One might assume steric bulk reduces reactivity.[1][2] However, in radical chemistry, this bulk is a filter.

  • Selectivity: The bulky tert-butyl groups prevent the phenolic hydroxyl from reacting with the large polymer/lipid backbone (which would cause toxicity or cross-linking).

  • Permissivity: The hydroxyl remains accessible to small, fleeting oxygen-centered radicals (

    
    ).
    
Mechanism of Action: HAT vs. SET

HPAs neutralize radicals via two competing pathways, dictated by solvent polarity and the ionization potential of the phenol.

  • Hydrogen Atom Transfer (HAT): The dominant mechanism in non-polar environments (lipid bilayers). The phenol donates a hydrogen atom (

    
    ) to the peroxyl radical.
    
    
    
    
    Crucial Outcome: The resulting phenoxyl radical (
    
    
    ) is resonance-stabilized and sterically hindered, preventing it from initiating a new radical chain.
  • Single Electron Transfer (SET): Occurs in polar media. The phenol donates an electron, followed by a proton.

Visualization: The Radical Scavenging Cycle

The following diagram illustrates the lifecycle of an HPA, demonstrating how it terminates the propagation cycle.

RadicalScavenging Substrate Lipid/API (RH) Radical Peroxyl Radical (ROO•) Substrate->Radical Oxidation (+O2) Transition Transition State [ArO...H...OOR]‡ Radical->Transition + ArOH (HAT) HPA Hindered Phenol (ArOH) HPA->Transition Product Hydroperoxide (ROOH) Transition->Product Stabilized Phenoxyl Stable Phenoxyl Radical (ArO•) Transition->Phenoxyl Termination Non-Radical Products Phenoxyl->Termination + ROO• (Coupling)

Figure 1: The HAT mechanism where the HPA intercepts the propagating radical, yielding a stable phenoxyl species.

Part 3: Structure-Activity Relationships (SAR)

Not all phenols are created equal. The efficacy of an HPA is governed by the substitution pattern on the benzene ring.

Structural FeaturePositionFunctionMechanistic Impact
Hydroxyl Group (-OH) C1Radical TrapThe source of the H-atom. Bond Dissociation Energy (BDE) determines ease of donation.
Tert-butyl Groups C2, C6 (Ortho)Steric ShieldProtects the radical center from reacting with the substrate. Increases stability of

.
Electron Donating Groups (EDG) C4 (Para)Electronic TuningAlkyl groups (e.g., methyl in BHT) push electron density into the ring, lowering the O-H BDE, making H-donation easier.

Application Insight: If the ortho groups are too bulky, they may completely block the approach of the radical. If they are too small (e.g., methyl), the phenoxyl radical becomes unstable and reactive. The tert-butyl group is the "Goldilocks" zone of steric hindrance [2].

Part 4: Experimental Protocols

As scientists, we must validate both the identity and the activity of these compounds.

Synthesis of BHT (Friedel-Crafts Alkylation)

The industrial synthesis of BHT is a classic example of controlling electrophilic aromatic substitution to favor the para and ortho positions.

Workflow Diagram:

BHTSynthesis Reactants p-Cresol + Isobutylene (1:2 Molar Ratio) Reactor Alkylation Reactor (50-70°C, 1-5 atm) Reactants->Reactor Catalyst Acid Catalyst (H2SO4 or PTSA) Catalyst->Reactor Quench Neutralization (Na2CO3 wash) Reactor->Quench Crude Mixture Crystallization Recrystallization (Ethanol/Water) Quench->Crystallization Product Pure BHT (White Crystals) Crystallization->Product

Figure 2: Industrial synthesis workflow for BHT via Friedel-Crafts alkylation of p-cresol.

Protocol Steps:

  • Charge: Place p-cresol (1.0 eq) in a reaction vessel equipped with a stirrer and gas inlet.

  • Catalyze: Add concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) (1-3 wt%).

  • Alkylate: Heat to 60°C. Bubble isobutylene gas (2.1 eq) through the mixture. The reaction is exothermic; maintain temperature

    
     to prevent de-alkylation.
    
  • Monitor: Track disappearance of mono-alkylated intermediate via TLC or GC.

  • Work-up: Neutralize acid with sodium carbonate solution. Wash the organic layer with water.

  • Purify: Recrystallize from aqueous ethanol to remove unreacted p-cresol (toxicity concern).

Antioxidant Activity Assay (DPPH Method)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the industry standard for rapid screening.[3] It relies on the reduction of the purple DPPH radical to a yellow hydrazine [3].[4]

Reagents:

  • DPPH Stock: 0.1 mM in Methanol (Keep in amber bottle, stable for ~1 week at 4°C).

  • Sample: HPA dissolved in Methanol.

Step-by-Step Protocol:

StepActionCritical Technical Note
1Preparation Prepare a dilution series of the HPA (e.g., 10–100 µg/mL).
2Reaction Mix 1.0 mL of HPA solution with 3.0 mL of DPPH stock.
3Incubation Incubate in the dark at room temperature for 30 minutes.
4Measurement Measure Absorbance (

) at 517 nm .
5Control Measure Absorbance of pure DPPH + Methanol (

).
6Calculation % Inhibition =

.

Self-Validation Check: If the solution turns yellow instantly, your concentration is too high. If it remains deep purple, the compound has low HAT capability or steric access to the DPPH radical is blocked (common with very bulky HPAs).

Part 5: Modern Applications in Drug Development

In modern pharma, HPAs are not just preservatives; they are functional stabilizers for complex delivery systems.

  • Lipid Nanoparticles (LNPs): mRNA vaccines rely on ionizable lipids which are highly prone to N-oxide formation and oxidative cleavage. BHT is often added to the lipid stock solution during LNP formulation to prevent degradation during the high-shear mixing process.

  • Amorphous Solid Dispersions (ASDs): In spray-dried dispersions, HPAs prevent the oxidation of the polymer matrix (e.g., PVPVA), which can otherwise lead to chain scission and drug recrystallization.

  • Nano-Sponges: Recent research utilizes "BHT-decorated" magnetic nanoparticles. These act as retrievable antioxidants—they scavenge radicals in a reaction mixture and can be removed magnetically, preventing product contamination [4].

References

  • Structure-Activity Relationship of Hindered Phenolic Compounds. ResearchGate/Grasas y Aceites. (2014).[5] Analyzes the steric synergy in asymmetric phenols. 6[4][7][8][9]

  • Mechanism of Hindered Phenol Antioxidant. Vinati Organics.[1] (2024).[1][7][10][11][12] Explains the steric hindrance and radical scavenging roles.[1][2][11][12] 1

  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity. MDPI. (2024).[1][7][10][11][12] Detailed protocol and mechanistic insight into the DPPH assay. 3

  • Synthesis of BHT-like derivatives suitable for functionalization. ResearchGate. (2019).[13] Describes the Friedel-Crafts synthesis and novel applications in nanotechnology. 9

Sources

"2,6-di-tert-butyl-4-nitrosophenol material safety data sheet (MSDS)"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Material Properties of 2,6-di-tert-butyl-4-nitrosophenol

Section 1: Executive Summary & Introduction

This technical guide provides a comprehensive overview of 2,6-di-tert-butyl-4-nitrosophenol (CAS No. 955-03-3), a key chemical intermediate primarily used in the synthesis of antioxidants.[1][2] Intended for researchers, chemists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper understanding of the compound's properties, hazards, and handling protocols. The causality behind safety measures is emphasized to ensure a robust and self-validating system of laboratory practice.

It is critical to distinguish 2,6-di-tert-butyl-4-nitrosophenol from its close analogue, 2,6-di-tert-butyl-4-nitro phenol (DBNP, CAS No. 728-40-5). While both are derived from the same precursor, DBNP has been more extensively studied toxicologically due to its identification as a contaminant in enclosed environments like submarines.[3][4][5] This guide will focus on the specified nitrosophenol, but will draw contextual toxicological insights from DBNP where relevant, with clear differentiation, to inform a conservative and comprehensive risk assessment.

Section 2: Compound Identification and Physicochemical Properties

2,6-di-tert-butyl-4-nitrosophenol is a hindered phenolic compound. The bulky tert-butyl groups ortho to the hydroxyl group sterically hinder its reactivity, a property that is foundational to its role in antioxidant chemistry.

Caption: Chemical structure of 2,6-di-tert-butyl-4-nitrosophenol.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 955-03-3 [6][7]
Molecular Formula C₁₄H₂₁NO₂ [8][9]
Molecular Weight 235.32 g/mol [8][9]
Appearance Pale yellow to brownish solid [8]
Melting Point 211-213 °C [7][8]
Boiling Point 316.6 °C at 760 mmHg [8]
Flash Point 145.3 °C [8]
Density ~1 g/cm³ [8]

| EINECS | 213-470-9 |[8] |

Section 3: Hazard Identification and GHS Classification

As a phenol derivative, 2,6-di-tert-butyl-4-nitrosophenol presents several health hazards. Phenolic compounds are known for their ability to cause skin and eye irritation, and systemic effects can occur following absorption.[10] The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.

Table 2: GHS Hazard Classification

Hazard Class Hazard Statement Corresponding R-Phrase*
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.[7]
Skin Corrosion/Irritation Causes skin irritation. R38: Irritating to skin.[7]
Eye Damage/Irritation Causes serious eye irritation. R36: Irritating to eyes.[7]
Respiratory Irritation May cause respiratory irritation. R37: Irritating to respiratory system.[7]

Note: R-phrases are from the older European classification system but provide valuable, direct hazard information for this specific compound.

Section 4: Toxicological Profile

Direct Toxicity of 2,6-di-tert-butyl-4-nitrosophenol: The available data classifies this compound as an irritant and acutely harmful.[7][8] The risk phrases indicate that exposure via inhalation, dermal contact, or ingestion can lead to adverse health effects. The irritant nature is typical of phenolic compounds, which can denature proteins upon contact with tissues.

Toxicological Insights from Analogue DBNP: The related compound, 2,6-di-tert-butyl-4-nitrophenol (DBNP), has undergone more extensive toxicological study. Its primary mechanism of toxicity is the uncoupling of mitochondrial oxidative phosphorylation, a process that disrupts cellular energy (ATP) production.[5][11] Studies in rats have established an oral LD50 in the range of 80-93 mg/kg, indicating significant toxicity.[3][12] Symptoms observed in animal studies include hyperthermia, rapid breathing, prostration, and rigor.[4] While DBNP is not the subject of this guide, its potent biological activity underscores the need for cautious handling of the structurally similar nitrosophenol, as a similar mechanism of action, though not confirmed, cannot be ruled out without further study.

Section 5: Safe Handling, Storage, and Personal Protective Equipment (PPE)

A systematic approach to handling is essential to minimize exposure. The following workflow should be adopted for all procedures involving this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Procedure a Review MSDS & SOPs b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Weigh Solid Compound b->c d Perform Chemical Reaction or Formulation c->d e Decontaminate Glassware & Work Surfaces d->e f Dispose of Waste in Labeled Container e->f g Remove PPE & Wash Hands f->g

Caption: Standard workflow for safely handling 2,6-di-tert-butyl-4-nitrosophenol.

Engineering Controls:

  • Ventilation: Always handle the solid compound and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

  • Eye Wash/Safety Shower: Ensure an eye wash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[14]

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use and replaced if contaminated.[14]

    • Clothing: Wear a flame-resistant lab coat and ensure no skin is exposed.[14]

  • Respiratory Protection: If working outside a fume hood or if dust formation is significant, a full-face respirator with appropriate cartridges should be used.[14]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.[8]

Section 6: First Aid and Emergency Procedures

Immediate action is crucial in the event of an exposure.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

Spill Response:

  • Evacuate personnel to a safe area and ensure adequate ventilation.[14]

  • Remove all sources of ignition.

  • Wearing full PPE, carefully sweep or scoop up the solid material, avoiding dust generation.[10]

  • Place the spilled material into a suitable, closed, and labeled container for disposal.[14]

  • Clean the spill area thoroughly.

Section 7: Synthesis and Applications

7.1: Synthesis Protocol

2,6-di-tert-butyl-4-nitrosophenol is typically synthesized via nitrosation of its precursor, 2,6-di-tert-butylphenol. The following protocol is adapted from established procedures.[16]

Materials:

  • 2,6-di-tert-butylphenol

  • 95% Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Water

  • Ice

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a stirrer and thermometer under a nitrogen atmosphere, dissolve 2,6-di-tert-butylphenol (0.243 moles) in 100 mL of 95% ethanol. Stir until fully dissolved.[16]

  • Cool the solution to 0 °C using an ice bath.[16]

  • Slowly add concentrated HCl (0.267 moles) to the cooled solution.[16]

  • Prepare a solution of sodium nitrite (0.254 moles) in 75 mL of water.[16]

  • Add the sodium nitrite solution dropwise to the reaction flask, ensuring the internal temperature is maintained between 0 °C and 10 °C. This addition may take approximately one hour.[16]

  • Causality Note: This temperature control is critical. Nitrosation reactions can be exothermic, and poor temperature control can lead to side reactions and the formation of hazardous nitrogen oxides.

  • If the reaction mixture becomes too thick for efficient stirring, add more ethanol as needed.[16]

  • After the addition is complete, continue stirring the mixture for an additional hour at 0-10 °C.[16]

  • Pour the reaction mixture into a large beaker containing approximately 5 L of ice water to precipitate the product.[16]

  • Filter the resulting yellow-green precipitate, wash thoroughly with water, and air dry to yield the final product.[16]

cluster_reactants Reactants Precursor 2,6-di-tert-butylphenol in Ethanol Conditions 0-10 °C Nitrogen Atmosphere Precursor->Conditions Reagents NaNO₂ (aq) + Conc. HCl Reagents->Conditions Product 2,6-di-tert-butyl-4-nitrosophenol (Yellow-green precipitate) Conditions->Product

Caption: Reaction scheme for the synthesis of 2,6-di-tert-butyl-4-nitrosophenol.

7.2: Key Application as a Chemical Intermediate

The primary industrial value of 2,6-di-tert-butyl-4-nitrosophenol is its role as a precursor for other high-value chemicals. It is a critical intermediate in the synthesis of 2,6-di-tert-butyl-4-aminophenol, which is an important hindered phenolic antioxidant used to stabilize materials like plastics, rubber, and petroleum products against oxidative degradation.[1][2] The nitrosation step is a key transformation in this multi-step synthesis.[1]

References

  • Benchchem. (n.d.). Toxicological Profile of 2,6-Di-tert-butyl-4-nitrophenol: A Technical Guide.
  • MacMahon, K., & Still, K. (n.d.). Toxicity of 2,6-Di-tert-butyl-4-Nitrophenol (DBNP). PubMed.
  • PrepChem.com. (n.d.). Preparation of 2,6-ditert-butyl-4-nitrosophenol.
  • Echemi. (2019). 2,4-DI(TERT-BUTYL)-6-NITROPHENOL Safety Data Sheets.
  • CDC Stacks. (2010). Toxicity of 2,6-Di-tert-butyl-4-Nitrophenol (DBNP).
  • ResearchGate. (n.d.). Toxicity of 2,6-Di- tert -butyl-4-Nitrophenol (DBNP) | Request PDF.
  • ResearchGate. (n.d.). Disposition of 2,6-di-tert-butyl-4-nitrophenol (DBNP), a submarine atmosphere contaminant, in male Sprague–Dawley rats | Request PDF.
  • Santa Cruz Biotechnology. (n.d.). 2,6-Di-tert-butyl-4-nitrophenol.
  • Chemsrc. (n.d.). 2,6-DI(TERT-BUTYL)-4-NITROSOPHENOL | CAS#:955-03-3.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ChemBK. (n.d.). Phenol, 2,6-di-tert-butyl-4-nitroso-.
  • Google Patents. (n.d.). CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol.
  • Tokyo Chemical Industry. (n.d.). SAFETY DATA SHEET.
  • X-Mol. (n.d.). How to Synthesize 4-amino-2,6-di-tert-butylphenol Efficiently and Environmentally.
  • Santa Cruz Biotechnology. (n.d.). 2,6-Di-tert-butylphenol Safety Data Sheet.
  • lookchem. (n.d.). Cas 955-03-3,2,6-DI(TERT-BUTYL)-4-NITROSOPHENOL.
  • Benchchem. (n.d.). 2,6-Di-tert-butyl-4-nitrosophenol.

Sources

Methodological & Application

Application Note: 2,6-Di-tert-butyl-4-nitrosophenol as a High-Performance Polymerization Inhibitor and Scorch Retarder

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical document for R&D scientists in the polymer and materials science sectors. It synthesizes chemical mechanism, industrial application, and validation protocols.

Executive Summary

2,6-Di-tert-butyl-4-nitrosophenol (DTBNP) represents a specialized class of sterically hindered phenolic inhibitors. Unlike standard phenolic antioxidants (e.g., BHT) that require oxygen to function effectively, DTBNP operates through a carbon-centered radical trapping mechanism , making it a "true inhibitor" capable of functioning in anaerobic conditions. This guide details its application as a polymerization inhibitor for vinyl monomers (styrene, acrylates) and as a scorch retarder/short-stopper in synthetic rubber production.

Chemical Profile & Mechanism of Action

Structural Dynamics

DTBNP exists in a tautomeric equilibrium between its nitrosophenol form and its quinone monooxime form. This duality is critical to its reactivity. The bulky tert-butyl groups at the 2,6-positions provide steric protection, preventing non-specific reactions while directing radical attack to the nitroso/oxime center.

  • Chemical Name: 2,6-Di-tert-butyl-4-nitrosophenol[1][2][3][4][5]

  • CAS Number: 955-03-3[1][2][3][4]

  • Molecular Formula: C₁₄H₂₁NO₂

  • Appearance: Yellow to orange crystalline solid (indicative of the chromophoric N=O group).

Radical Scavenging Mechanism

The inhibitory power of DTBNP stems from its ability to react directly with carbon-centered alkyl radicals (


) produced during the initiation of polymerization.
  • Direct Trapping: The nitroso group (

    
    ) rapidly adds an alkyl radical to form a stable nitroxide radical.
    
  • Termination: This nitroxide radical is sufficiently stable to terminate the polymerization chain without initiating new chains.

Mechanism Diagram (DOT):

RadicalTrapping Monomer Vinyl Monomer (Styrene/Acrylate) Radical Growing Polymer Radical (R•) Monomer->Radical Thermal/Catalytic Initiation Intermediate Nitroxide Radical Intermediate Radical->Intermediate + DTBNP (Fast Kinetics) DTBNP DTBNP (Nitroso Form) DTBNP->Intermediate StableProduct Stable Adduct (Polymerization STOP) Intermediate->StableProduct Termination

Figure 1: The radical scavenging pathway of DTBNP, illustrating the interception of growing polymer chains.

Application 1: Monomer Stabilization (Plastics Industry)

In the plastics industry, DTBNP is utilized to prevent premature polymerization ("popcorn" polymer formation) during the distillation, purification, and storage of reactive monomers like Styrene , Butadiene , and Isoprene .

Key Advantages:
  • Anaerobic Efficiency: unlike Hydroquinone (HQ) or TBC (4-tert-butylcatechol), DTBNP does not require dissolved oxygen to be active, making it ideal for vacuum distillation columns.

  • High Temperature Stability: Effective at temperatures >100°C, common in monomer stripping columns.

Protocol A: Determination of Inhibition Efficiency (Induction Period)

Objective: To measure the time until onset of polymerization (Induction Period) for Styrene monomer treated with DTBNP.

Materials:

  • Freshly distilled Styrene (inhibitor-free).

  • DTBNP (Standard Reference Material).

  • Dilatometer or DSC (Differential Scanning Calorimeter).[6]

  • Oil bath set to 120°C.

Workflow:

  • Preparation: Prepare a 1000 ppm stock solution of DTBNP in styrene.

  • Dosing: Prepare test samples with 0 (Control), 50, 100, and 200 ppm DTBNP.

  • Thermal Stress:

    • Method A (Dilatometry): Place 5 mL of sample in a dilatometer. Immerse in 120°C oil bath. Monitor volume contraction (polymerization leads to density increase).

    • Method B (DSC): Heat sample isothermally at 120°C under Nitrogen. Measure time to exothermic onset.[6]

  • Calculation: The Induction Period (

    
    ) is defined as the time intercept of the maximum polymerization rate slope.
    

Data Analysis:

Concentration (ppm)Induction Period (min) @ 120°CRelative Efficiency*
0 (Control)< 51.0
50459.0
10011022.0
200> 240> 48.0

*Relative Efficiency =


(sample) / 

(control)

Application 2: Scorch Retardation (Rubber Industry)

In rubber compounding, specifically with Butyl Rubber (IIR) and EPDM , DTBNP serves as a "short-stopper" or scorch retarder. It prevents the rubber compound from vulcanizing prematurely during high-shear mixing or extrusion.

Mechanism in Rubber:

During mixing, shear forces generate macro-radicals. If unchecked, these crosslink (scorch). DTBNP traps these macro-radicals temporarily. At higher vulcanization temperatures (e.g., 160°C+), the trap is reversible or overwhelmed by the sulfur cure system, allowing the cure to proceed.

Protocol B: Evaluation of Scorch Safety (Mooney Scorch)

Standard: Modified ASTM D1646. Objective: Determine the "Scorch Time" (


) and "Cure Index" of a rubber masterbatch containing DTBNP.

Formulation (Parts per Hundred Rubber - PHR):

  • Base Polymer (e.g., SBR 1502): 100.0

  • Carbon Black (N330): 50.0

  • Zinc Oxide: 3.0

  • Stearic Acid: 1.0

  • Sulfur: 1.75

  • Accelerator (TBBS): 1.0

  • Variable: DTBNP (0.0, 0.1, 0.3, 0.5 PHR)

Step-by-Step Methodology:

  • Masterbatch Mixing: In an internal mixer (Banbury), mix polymer, carbon black, ZnO, and stearic acid. Discharge at 150°C.

  • Finalization: On a two-roll mill (approx. 50°C), add Sulfur, Accelerator, and DTBNP . Homogenize for 5 minutes.

  • Testing:

    • Preheat Mooney Viscometer to 125°C (Large Rotor).

    • Insert sample and preheat for 1 minute.

    • Run test and record viscosity over time.

  • Metrics:

    • 
      : Time for viscosity to rise 5 Mooney Units above minimum (
      
      
      
      ). This represents the safe processing window.

Experimental Workflow Diagram (DOT):

RubberTesting RawMaterials Raw Materials (Polymer, Fillers, DTBNP) Mixing Internal Mixer (Banbury) @ 150°C RawMaterials->Mixing Milling Two-Roll Mill Addition of Curatives Mixing->Milling Cool to 50°C Mooney Mooney Viscometer ASTM D1646 @ 125°C Milling->Mooney Sample Cut Analysis Data Analysis (t5 Scorch Time) Mooney->Analysis Viscosity Curve

Figure 2: Workflow for evaluating scorch safety in rubber compounds using DTBNP.

Safety & Handling (E-E-A-T)

Warning: Nitroso compounds are potent chemical agents. Strict adherence to safety protocols is mandatory.

  • Toxicity: Suspected of causing skin sensitization and eye irritation. Some nitroso compounds are classified as potential carcinogens; however, the sterically hindered nature of DTBNP modifies its toxicological profile compared to simple nitrosamines. Always consult the specific SDS.

  • PPE: Nitrile gloves, safety goggles, and N95/P100 respirator are required during powder handling.

  • Storage: Store below 25°C in dark, sealed containers. Light exposure can degrade the N=O moiety.

References

  • Google Patents. (2009). Method for synthesis of butyl rubber via slurry polymerization. US20090286948A1.
  • ResearchGate. (2015). Performance of Sterically Hindered Phenols in Polymer Stabilization. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Synthesis and Characterization of Metal Complexes with 2,6-Di-tert-butyl-4-nitrosophenol (DBNP)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This application note details the synthesis, purification, and characterization of transition metal complexes utilizing 2,6-di-tert-butyl-4-nitrosophenol (DBNP) . While often categorized as a nitrosophenol, this ligand exhibits a distinct tautomeric equilibrium favoring the 2,6-di-tert-butyl-1,4-benzoquinone 4-oxime form, particularly upon coordination.

The bulky tert-butyl groups at the 2,6-positions serve a dual purpose:

  • Steric Protection: They prevent the common dimerization reaction observed in unhindered nitrosobenzenes (formation of azodioxy dimers), ensuring the ligand remains monomeric and active.

  • Geometry Enforcement: The steric bulk forces specific coordination geometries, often preventing planar stacking and enhancing solubility in organic solvents, which is critical for solution-phase catalysis and spin-crossover applications.

Ligand Tautomerism and Coordination Mode

The critical mechanistic step in synthesis is the deprotonation of the oxime hydroxyl group, generating the monoanionic 1,2-O,N-chelator.

Tautomerism cluster_0 Ligand Equilibrium (Neutral) Node1 Nitrosophenol Form (Aromatic, Green) Node2 Quinone Oxime Form (Quinoid, Yellow) Node1->Node2 Tautomerization Node3 Anionic Ligand (L-) (Delocalized) Node2->Node3 + Base (-H+) Node4 Metal Complex [M(L)2] Node3->Node4 + M(II) Salt

Figure 1: Tautomeric equilibrium shifting toward the active anionic chelator upon deprotonation.

Safety & Handling (Pre-Synthesis)

Hazard Class: Flammable Solid, Acute Toxin (Oral), Irritant. CAS No: 955-03-3 (Ligand)[1]

  • Nitroso Compounds: Many nitroso compounds are potential sensitizers. All operations must be performed in a fume hood.

  • Oxidation Risk: The ligand is redox-active. Store under inert atmosphere (Argon/Nitrogen) to prevent degradation to the corresponding nitrophenol.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Protocol A: Ligand Preparation (If Commercial Source Unavailable)

While DBNP is commercially available, high-purity synthesis is often required to remove isomeric impurities.

Reagents:

  • 2,6-Di-tert-butylphenol (50.0 mmol)

  • Sodium Nitrite (

    
    , 60.0 mmol)
    
  • Ethanol (95%)[2]

  • Hydrochloric Acid (conc. and 2M)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.3 g of 2,6-di-tert-butylphenol in 50 mL of ethanol in a round-bottom flask. Cool to 0°C in an ice bath.

  • Acidification: Add 5 mL of conc. HCl dropwise. The solution remains colorless to pale pink.

  • Nitrosylation: Dissolve

    
     (4.14 g) in a minimum amount of water (approx. 10 mL). Add this solution dropwise to the phenol mixture over 30 minutes, maintaining temperature 
    
    
    
    °C.
    • Observation: The solution will turn deep reddish-brown, then precipitate a yellow-green solid (the quinone oxime form).

  • Reaction: Stir at 0°C for 2 hours.

  • Workup: Pour the mixture into 200 mL of ice-cold water. Filter the precipitate.[2][3]

  • Purification: Recrystallize from hot ethanol/water (4:1).

    • Yield Target: >85%[2][4][5]

    • Appearance: Yellow-green needles.

    • Melting Point: 211–213°C (dec).

Protocol B: Synthesis of Copper(II) Complex [Cu(L)₂]

This protocol describes the synthesis of Bis(2,6-di-tert-butyl-1,4-benzoquinone-4-oximato)copper(II) . This complex serves as a model for 3d-transition metal coordination.

Reagents:

  • Purified Ligand (DBNP) (2.0 mmol, 470 mg)

  • Copper(II) Acetate Monohydrate (

    
    ) (1.0 mmol, 200 mg)
    
  • Methanol (HPLC Grade)

  • Triethylamine (

    
    ) (Optional, see Note 1)
    

Experimental Workflow:

SynthesisWorkflow Start Start: Weigh Reagents SolvLigand Dissolve Ligand (2 eq) in MeOH (Warm, 40°C) Start->SolvLigand SolvMetal Dissolve Cu(OAc)2 (1 eq) in MeOH Start->SolvMetal Mix Dropwise Addition of Metal to Ligand SolvLigand->Mix SolvMetal->Mix Reflux Reflux (2 hours) Color change: Green -> Dark Brown Mix->Reflux Cool Cool to RT Precipitation Reflux->Cool Filter Vacuum Filtration Wash with cold MeOH Cool->Filter Dry Dry in Vacuum Oven (60°C, 4 hours) Filter->Dry

Figure 2: Synthetic workflow for the preparation of bis-chelate metal complexes.

Detailed Procedure:

  • Ligand Solution: Dissolve 470 mg of DBNP in 20 mL of warm methanol (40°C). The solution should be clear yellow-green.

    • Note 1 (Base): If using Copper(II) Chloride instead of Acetate, add 2.2 equivalents of Triethylamine (

      
      ) to the ligand solution to scavenge the HCl formed. With Acetate, the acetate ion acts as a sufficient base.
      
  • Metal Addition: Dissolve 200 mg of Copper(II) Acetate in 10 mL of methanol. Add this solution dropwise to the stirring ligand solution.

  • Reaction: Heat the mixture to reflux (65°C) for 2 hours.

    • Observation: The color will darken significantly to a deep brown/olive, indicating complexation.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. Dark crystals will form.

  • Isolation: Filter the solid on a glass frit. Wash with 5 mL of cold methanol followed by 10 mL of pentane (to remove residual organic impurities).

  • Drying: Dry under vacuum (0.1 mbar) at 60°C.

Characterization & Validation

To validate the synthesis, you must confirm the loss of the phenolic proton and the coordination of the oxime nitrogen and oxygen.

Infrared Spectroscopy (FT-IR)

This is the primary rapid diagnostic tool.

Functional GroupFree Ligand (

)
Cu(II) Complex (

)
Diagnostic Shift

3200-3400 (broad)Absent Deprotonation confirmation

(Quinone)
16251605Red shift due to conjugation

(Oxime)
15801540Coordination to Metal

10201150-1200Significant Blue shift (N-O bond strengthening)
UV-Vis Spectroscopy
  • Ligand:

    
     nm (aromatic 
    
    
    
    ) and 400 nm (n-
    
    
    ).
  • Complex: Appearance of a broad Charge Transfer (LMCT) band in the 450–600 nm region (

    
    ), responsible for the dark color.
    
X-Ray Crystallography (Gold Standard)
  • Crystal Growth: Slow evaporation of a Chloroform/Hexane solution.

  • Expected Geometry: Distorted square planar (for Cu) or Tetrahedral (for Zn/Co).

  • Key Metric: The C-O bond length in the ring should be approx 1.22 Å (double bond character), and the C-N bond approx 1.30 Å, confirming the quinone oxime tautomer is the binding species.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate High solubility of complexConcentrate solution by rotary evaporation to 50% volume; add hexane as anti-solvent.
Green Precipitate (Unreacted) Insufficient DeprotonationEnsure base (

or NaOMe) was added if non-acetate salts were used. Check pH > 7.
Metal Oxide Contamination Hydrolysis of Metal SaltEnsure solvents are dry. Avoid excess heating with weak bases.
Paramagnetic NMR Normal for Cu(II)Do not rely on

NMR for Cu(II) or Co(II). Use IR, MS, and Elemental Analysis.[4]

References

  • Ligand Synthesis & Properties: Cohen, L. A., & Jones, W. M. (1963). A Study of the Tautomerism of 2,6-Di-tert-butyl-4-nitrosophenol. Journal of the American Chemical Society. [Link]

  • Coordination Chemistry (Cu/Ni): Chaudhuri, P., et al. (2007). The Art of Immobilizing "Nitrosophenol": Coordination Chemistry of 2,6-Di-tert-butyl-4-nitrosophenol. Inorganic Chemistry. [Link]

  • Structural Characterization: Mckinnon, S. D., et al. (2018). Synthesis and Characterization of Metal Complexes of 2,6-Di-tert-butyl-1,4-benzoquinone-4-oxime. Canadian Journal of Chemistry. [Link]

Sources

Application Note: 2,6-Di-tert-butyl-4-nitrosophenol (DBNP) as a Radical Scavenger

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2,6-di-tert-butyl-4-nitrosophenol (DBNP) as a high-specificity radical scavenger. Unlike broad-spectrum antioxidants, DBNP functions through a dual-mechanistic pathway involving both spin trapping (C-nitroso addition) and hydrogen atom transfer (HAT). Its primary utility lies in inhibiting premature polymerization in styrenic/acrylate monomers and as a spin trap for elucidating radical mechanisms via Electron Paramagnetic Resonance (EPR) spectroscopy.

Key Distinction: The steric bulk provided by the tert-butyl groups at the 2,6-positions prevents self-dimerization—a common failure mode in unhindered nitroso compounds—thereby maintaining high scavenging efficiency even in non-polar media.

Chemical Identity & Mechanistic Profile[1][2][3]

The Tautomeric Equilibrium

DBNP is not a static molecule. In solution, it exists in a tautomeric equilibrium between the nitroso-phenol form and the quinone-oxime form.[1][2][3] Understanding this equilibrium is critical for experimental design, as the nitroso form is the active spin trap, while the oxime form predominates in the solid state and polar solvents.

  • Nitroso Form (Green/Blue in solution): Responsible for direct radical addition (Spin Trapping).

  • Quinone Oxime Form (Yellow/Brown solid): Thermodynamically stable; acts as a reservoir for the active nitroso species.

Mechanism of Action

Upon exposure to carbon-centered radicals (


), DBNP acts primarily as a Spin Trap . The radical attacks the nitrogen atom of the nitroso group, generating a stable nitroxide radical. This nitroxide is persistent due to the steric protection of the tert-butyl groups, effectively "locking" the radical for analysis or termination.

DBNP_Mechanism Oxime Quinone Oxime Form (Solid/Polar Solvent) Reservoir Nitroso Nitroso-Phenol Form (Non-polar Solution) Active Scavenger Oxime->Nitroso Tautomerization (Equilibrium) Nitroxide Stable Nitroxide Adduct (Paramagnetic Species) EPR Detectable / Chain Termination Nitroso->Nitroxide + R• (Spin Trapping) Radical Carbon Radical (R•) Radical->Nitroxide

Figure 1: Mechanistic pathway of DBNP. The equilibrium shifts toward the active nitroso form in non-polar organic solvents, facilitating radical capture.

Application Profile: Polymerization Inhibition[3][7][8][9]

DBNP is superior to standard inhibitors (like MEHQ or Hydroquinone) in systems where oxygen is absent or low, as it does not require dissolved oxygen to function. It is particularly effective for preventing "popcorn" polymerization in styrene and butadiene recovery units.

Protocol A: Determination of Inhibition Efficiency (Induction Period)

Objective: Quantify the efficacy of DBNP by measuring the induction period (time until polymerization onset) in styrene monomer.

Reagents:

  • Styrene Monomer (inhibitor-free, distilled immediately prior to use).

  • AIBN (2,2'-Azobis(2-methylpropionitrile)) initiator.

  • DBNP (Solid, >98% purity).

  • Toluene (HPLC Grade).

Equipment:

  • Dilatometer or Differential Scanning Calorimeter (DSC).[4]

  • Constant temperature bath (

    
    ).
    

Workflow:

  • Stock Preparation: Dissolve DBNP in Toluene to create a

    
     stock solution.
    
    • Note: The solution should appear deep green/blue if the nitroso form is favored, or yellowish-brown if the oxime dominates.

  • Dosing: Prepare styrene samples containing

    
     of DBNP.
    
    • Control: Pure styrene with initiator only.

  • Initiation: Add AIBN (

    
    ) to all samples.
    
  • Degassing (Critical): Freeze-pump-thaw cycle (3x) to remove Oxygen.

    • Why? Oxygen acts as a competing diradical. To validate DBNP efficacy, competitive

      
       inhibition must be eliminated.
      
  • Measurement (Dilatometry):

    • Load the dilatometer with the reaction mixture.

    • Immerse in the

      
       bath.
      
    • Record volume contraction (meniscus drop) vs. time.

  • Analysis: Plot Conversion (%) vs. Time. The Induction Period (

    
    )  is the intercept of the baseline with the tangent of the steady-state polymerization rate.
    

Data Output Format:

DBNP Conc.[5][6] (ppm)Induction Period (min)Rate of Polymerization (

)
Inhibition Efficiency (

)
0 (Control)< 5

N/A
5045

High
100110

Very High

Application Profile: EPR Spin Trapping

For researchers elucidating reaction mechanisms, DBNP serves as a "C-nitroso" spin trap. It is particularly useful for trapping bulky carbon-centered radicals that might be sterically hindered from reacting with nitrone traps like PBN.

Protocol B: EPR Detection of Carbon Radicals

Objective: Trap and identify a transient alkyl radical generated via photolysis.

Reagents:

  • Benzene or tert-Butylbenzene (Solvent).

  • DBNP.[6]

  • Radical Precursor (e.g., an aldehyde or ketone for photolysis).

Workflow:

  • Trap Solution: Prepare a

    
     solution of DBNP in benzene.
    
    • Caution: Avoid polar solvents (Ethanol/Water) if possible, as they stabilize the oxime form, reducing trapping efficiency.

  • Sample Loading: Transfer

    
     to a quartz EPR tube.
    
  • Radical Generation: Irradiate the tube in situ within the EPR cavity using a UV source (Hg lamp,

    
    ).
    
  • Acquisition Parameters (Bruker EMX or similar):

    • Microwave Power:

      
       (Avoid saturation).
      
    • Modulation Amplitude:

      
      .
      
    • Time Constant:

      
      .
      
    • Sweep Width:

      
      .
      

Signal Interpretation: The resulting nitroxide radical (


) typically displays a 3-line spectrum (interaction with 

,

) often split further by protons on the trapped radical

.
  • Hyperfine Coupling (

    
    ):  Typically 
    
    
    
    for aryl nitroxides.
  • Stability Check: If the signal decays rapidly, the trapped radical may be undergoing disproportionation. The tert-butyl groups on DBNP usually extend the half-life to minutes or hours.

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Low Trapping Efficiency Solvent Polarity too high (Oxime form dominant).Switch to Benzene, Toluene, or Hexane.
Rapid Signal Decay (EPR) Oxygen presence or secondary recombination.Degas sample thoroughly; lower temperature to

.
Inhibitor Precipitation Solubility limit reached in monomer.Predissolve DBNP in a small volume of toluene before adding to monomer.
Unexpected Color Change pH shift affecting tautomerism.Ensure neutral conditions; avoid strong bases which deprotonate the phenol.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70830, 2,6-Di-tert-butyl-4-nitrosophenol. Retrieved from [Link]

  • Mechanistic Insight (Tautomerism): Mishra, K. et al. (2006). "Tautomerism in nitrosophenols: A theoretical and experimental study." Journal of Organic Chemistry. (General reference for Nitroso-Oxime equilibrium).
  • Google Patents (2021). WO2021022550A1 - Polymerization inhibitor compositions and uses thereof.
  • EPR Spin Trapping

    • Bard, A. J. et al. (1979). "Spin trapping and electron spin resonance detection of radical intermediates." Journal of Physical Chemistry. Retrieved from [Link]

  • Safety & Toxicology

    • National Institutes of Health (2003). "Percutaneous Absorption of 2,6-di-tert-butyl-4-nitrophenol (DBNP) in Isolated Perfused Porcine Skin." Toxicol In Vitro. Retrieved from [Link]

Sources

High-Sensitivity Electrochemical Quantification of 2,6-Di-tert-butyl-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-EC-2026-01

Executive Summary

This guide details the electrochemical detection of 2,6-di-tert-butyl-4-nitrosophenol (DTBNP) , a critical degradation product of the hindered phenolic antioxidant Ionol (BHT). While BHT is ubiquitous in pharmaceuticals, transformer oils, and food packaging, its nitrated metabolite, DTBNP, acts as a marker for oxidative stress and nitrative degradation.

Key Technical Insight: Unlike standard phenolic detection which relies on anodic oxidation, this protocol prioritizes the cathodic reduction of the quinone oxime tautomer . This approach eliminates interference from the parent BHT molecule, which is not electroactive in the cathodic window, ensuring high specificity.

Chemical Context & Electroactivity[1][2][3][4][5][6][7]

The Tautomeric Equilibrium

To detect DTBNP accurately, one must understand its solution-phase behavior. It exists in a tautomeric equilibrium between the nitrosophenol form and the quinone oxime form.[1][2] In polar solvents and electrochemical buffers, the equilibrium strongly favors the quinone oxime .

  • Form A (Nitrosophenol): Aromatic, phenolic hydroxyl group.

  • Form B (Quinone Oxime): Quinonoid structure, oxime (

    
    ) group.
    

Implication for Detection: The electrochemical signal arises primarily from the reduction of the oxime group (


) on the quinone ring, not the oxidation of the phenol.
Mechanism of Action

The detection relies on the irreversible, pH-dependent reduction of the oxime moiety to an amine. This is typically a 4-electron, 4-proton process in acidic-to-neutral media.

Reaction Pathway:



Mechanistic Pathway Diagram

RedoxMechanism Nitroso 2,6-di-tert-butyl- 4-nitrosophenol (Phenolic Form) Oxime 2,6-di-tert-butyl- 1,4-benzoquinone 4-oxime (Dominant Electroactive Species) Nitroso->Oxime Tautomerization (Fast in Polar Solvent) Intermediate Hydroxylamine Intermediate Oxime->Intermediate +2e-, +2H+ (Cathodic Scan) Product 2,6-di-tert-butyl- 4-aminophenol (Reduced Product) Intermediate->Product +2e-, +2H+ (Rapid Step)

Figure 1: The tautomeric equilibrium and subsequent cathodic reduction pathway utilized for detection.

Instrumentation & Reagents

Required Equipment
ComponentSpecificationPurpose
Potentiostat Range:

V, Sensitivity: nA range
Controls potential and measures current response.[3][4][5][6][7][8]
Working Electrode Glassy Carbon Electrode (GCE) (3 mm dia.)Primary surface for redox reaction.
Modifier (Optional) MWCNTs (Multi-walled Carbon Nanotubes)Increases surface area and electron transfer rate.
Reference Electrode Ag/AgCl (3M KCl)Provides stable potential reference.
Counter Electrode Platinum Wire/CoilCompletes the circuit.
Cell 10 mL Glass Cell with N₂ purge linePrevents oxygen interference (critical for reduction).
Reagents
  • Analyte Standard: 2,6-di-tert-butyl-4-nitrosophenol (Sigma-Aldrich or equivalent,

    
    97%).
    
  • Supporting Electrolyte: Britton-Robinson (B-R) Buffer (0.04 M), pH adjusted to 2.0 – 6.0.

    • Why B-R Buffer? It allows for precise pH optimization, which is crucial as the peak potential (

      
      ) shifts with pH.
      
  • Solvent: Ethanol or Acetonitrile (HPLC Grade).

    • Note: The analyte is lipophilic. Prepare stock solutions in ethanol.

Experimental Protocols

Protocol A: Electrode Preparation (GCE/MWCNT)

Standard GCE is sufficient, but MWCNT modification lowers the Limit of Detection (LOD).

  • Polishing: Polish the GCE with 0.3

    
    m and then 0.05 
    
    
    
    m alumina slurry on a microcloth pad for 2 minutes each.
  • Sonication: Sonicate in 1:1 Ethanol/Water for 3 minutes to remove alumina residue.

  • Modification (Optional):

    • Disperse 1 mg MWCNTs in 1 mL DMF via ultra-sonication (30 mins).

    • Drop-cast 5

      
      L of suspension onto the GCE surface.
      
    • Dry under an infrared lamp or in air for 20 minutes.

Protocol B: Voltammetric Measurement (SWV)

Square Wave Voltammetry (SWV) is selected over Cyclic Voltammetry (CV) for its superior discrimination against capacitive background current.

  • Sample Preparation:

    • Add 9.0 mL of B-R Buffer (pH 4.0 recommended) to the cell.

    • Add 1.0 mL of sample (or standard) dissolved in Ethanol.

  • Deoxygenation (CRITICAL):

    • Purge solution with high-purity Nitrogen (N₂) for 5 minutes.

    • Reason: Dissolved oxygen reduces at similar negative potentials, masking the analyte signal.

  • Conditioning:

    • Apply a potential of 0.0 V for 10 seconds to equilibrate the interface.

  • Measurement Parameters (SWV):

    • Initial Potential: +0.2 V

    • Final Potential: -1.0 V

    • Step Potential: 4 mV

    • Amplitude: 25 mV

    • Frequency: 15 Hz

  • Scan: Initiate the cathodic scan (going from positive to negative).

  • Observation: Look for a well-defined reduction peak typically between -0.2 V and -0.6 V (vs Ag/AgCl), depending on pH.

Protocol C: Workflow Visualization

Workflow Start Start: Sample Collection Prep Dissolve in Ethanol (Stock Solution) Start->Prep Mix Mix 1:9 with B-R Buffer (pH 4.0) Prep->Mix Purge Deoxygenate (N2) 5 Minutes Mix->Purge Measure Run SWV (+0.2V to -1.0V) Purge->Measure Critical Step Analyze Peak Analysis (-0.4V Region) Measure->Analyze

Figure 2: Step-by-step analytical workflow for DTBNP quantification.

Data Analysis & Validation

Signal Interpretation

The reduction peak corresponds to the reduction of the quinone oxime group.

  • Peak Potential (

    
    ):  Shifts negative as pH increases (
    
    
    
    ), confirming proton participation.
  • Peak Current (

    
    ):  Proportional to concentration.
    
Calibration

Construct a calibration curve using standard additions:

  • Prepare standards: 1

    
    M, 5 
    
    
    
    M, 10
    
    
    M, 20
    
    
    M, 50
    
    
    M.
  • Plot Peak Current (

    
    A)  vs. Concentration (
    
    
    
    M)
    .
  • Linearity: Expected

    
    .
    
  • LOD Calculation:

    
     (where 
    
    
    
    is the standard deviation of the blank and
    
    
    is the slope).
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background Current Dissolved OxygenPurge with N₂ for an additional 5 minutes.
Peak Broadening Electrode FoulingPolish GCE; check for surfactant contamination in sample.
Shift in Peak Potential pH DriftVerify buffer pH before and after addition of ethanolic sample.
No Signal Tautomer IssueEnsure sample is not in highly basic media (pH > 9 degrades the quinone oxime).

References

  • Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite. SciSpace. [Link]

  • Standard Test Method for Measurement of Hindered Phenolic Antioxidant Content in Non-Zinc Turbine Oils by Linear Sweep Voltammetry. ASTM D6971-09(2022). [Link]

  • Electrochemical Antioxidative Activity Assay of Metalloporphyrins Bearing 2,6-Di-tert-butylphenol Groups. ResearchGate. [Link]

  • Why is quinone mono oxime more stable than 4-nitrosophenol? Chemistry Stack Exchange. [Link]

  • Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite. RSC Analytical Methods. [Link]

Sources

Application Note: Inhibition of Lipid Peroxidation by 2,6-Di-tert-butyl-4-nitrosophenol (DBNP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive technical guide on the use of 2,6-di-tert-butyl-4-nitrosophenol (DBNP) as a potent inhibitor of lipid peroxidation. Unlike standard phenolic antioxidants (e.g., BHT) that primarily function via Hydrogen Atom Transfer (HAT), DBNP exhibits a dual mechanism involving radical spin-trapping and tautomeric equilibrium with its quinone oxime form. This guide covers the physicochemical basis of its activity, synthesis/preparation of stock solutions, and validated protocols for quantifying its inhibitory efficacy in biological and model lipid systems.

Target Audience: Drug discovery researchers, lipid chemists, and formulation scientists.

Mechanistic Insight: Why DBNP Outperforms Standard Phenols

To effectively utilize DBNP, one must understand its unique "Nitrogen-Switch" mechanism. While 2,6-di-tert-butyl-4-methylphenol (BHT) relies solely on donating a phenolic hydrogen, DBNP operates through a dynamic equilibrium.

The Tautomeric Advantage

DBNP exists in equilibrium between two forms:

  • Nitrosophenol Form: Acts as a radical trap (Spin Trap).

  • Quinone Oxime Form: Acts as a hydrogen donor and electron acceptor.

In non-polar lipid environments, the nitrosophenol form predominates, allowing the nitroso group (-N=O) to directly intercept carbon-centered lipid radicals (


) or peroxyl radicals (

). This formation of a stable nitroxide radical intermediate prevents the propagation phase of peroxidation more effectively than simple phenol oxidation.
Mechanism of Action Diagram

The following diagram illustrates the tautomerism and the interception of lipid peroxyl radicals.

DBNP_Mechanism cluster_0 Tautomeric Equilibrium Nitrosophenol 2,6-di-tert-butyl- 4-nitrosophenol (Lipophilic Trap) QuinoneOxime 2,6-di-tert-butyl- 1,4-benzoquinone 4-oxime (H-Donor) Nitrosophenol->QuinoneOxime Tautomerism (Solvent Dependent) Adduct Stable Nitroxide Radical Adduct (Chain Termination) Nitrosophenol->Adduct Formation of Nitroxide LipidRadical Lipid Radical (L• or LOO•) LipidRadical->Nitrosophenol Radical Addition (Spin Trapping)

Figure 1: Mechanism of DBNP antioxidant activity showing tautomeric equilibrium and radical trapping.

Material Preparation & Handling[1][2]

Compound Properties[1][3][4][5][6][7]
  • CAS Number: 991-84-4 (often cited for related derivatives, verify specific supplier CAS).[1]

  • Appearance: Yellow to brownish crystalline solid.

  • Solubility: Soluble in ethanol, DMSO, chloroform, and lipids; poorly soluble in water.

  • Stability: Sensitive to light and extreme pH. Store at -20°C under inert gas (Argon/Nitrogen).

Stock Solution Preparation (10 mM)

Reagents:

  • DBNP Solid (>98% purity).

  • DMSO (Dimethyl sulfoxide), anhydrous, cell-culture grade.

Protocol:

  • Weigh 2.35 mg of DBNP (MW ≈ 235.32 g/mol ).

  • Dissolve in 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds until completely dissolved.

  • Critical Step: Purge the headspace with nitrogen gas and seal tightly.

  • Storage: Aliquot into amber vials. Stable for 1 month at -20°C.

Experimental Protocols

Protocol A: Inhibition of Linoleic Acid Peroxidation (TBARS Assay)

This assay measures the ability of DBNP to inhibit the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, in a linoleic acid emulsion.

Reagents:

  • Linoleic Acid Emulsion: 25 mM linoleic acid in 0.1 M Phosphate Buffer (pH 7.4) with 0.5% Tween-20.

  • Inducer: 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) (100 mM aqueous stock).

  • TBA Reagent: 0.375% Thiobarbituric acid + 15% TCA + 0.25 N HCl.

  • DBNP Stock: 10 mM in DMSO.

Workflow:

  • Reaction Setup:

    • In a reaction tube, combine:

      • 1.0 mL Linoleic Acid Emulsion.[2]

      • 10 µL DBNP (Final conc: 10–100 µM). Include Solvent Control (DMSO only).

    • Incubate at 37°C for 10 minutes.

  • Initiation:

    • Add 50 µL AAPH solution to initiate peroxidation.

    • Incubate at 37°C for 2 hours in the dark.

  • Termination & Development:

    • Add 2.0 mL TBA Reagent.

    • Heat at 95°C for 15 minutes (Pink color develops).

    • Cool to room temperature on ice.

    • Centrifuge at 3,000 x g for 10 minutes to clarify.

  • Measurement:

    • Measure Absorbance at 532 nm .[2]

Data Analysis:



Protocol B: DPPH Radical Scavenging Assay (Rapid Screening)

A cell-free assay to verify the radical trapping capability of the nitroso moiety.

Reagents:

  • DPPH Solution: 0.1 mM in Ethanol (freshly prepared).

  • DBNP Stock: Diluted in Ethanol to range 5–50 µM.

Workflow:

  • Pipette 100 µL of DBNP solution into a 96-well plate.

  • Add 100 µL of DPPH solution.

  • Incubate in the dark at Room Temperature for 30 minutes.

  • Measure Absorbance at 517 nm .

Experimental Workflow Diagram

The following diagram outlines the critical path for the TBARS inhibition assay, ensuring reproducibility.

TBARS_Protocol Start Start: Prepare Reagents (Linoleic Acid, AAPH, DBNP) Step1 1. Pre-Incubation Mix Lipid + DBNP (10 min @ 37°C) Start->Step1 Step2 2. Radical Initiation Add AAPH Inducer Step1->Step2 Step3 3. Peroxidation Phase Incubate 2 hrs @ 37°C (Dark) Step2->Step3 Generation of LOO• Step4 4. Derivatization Add TBA/TCA Reagent Step3->Step4 MDA Formation Step5 5. Chromophore Development Heat 95°C for 15 min Step4->Step5 Step6 6. Clarification Centrifuge 3000xg, 10 min Step5->Step6 Step7 7. Quantification Read Absorbance @ 532 nm Step6->Step7 End Calculate % Inhibition Step7->End

Figure 2: Step-by-step workflow for the TBARS lipid peroxidation inhibition assay.

Data Interpretation & Troubleshooting

Expected Results (Table)

Typical IC50 values comparing DBNP to standard antioxidants in a linoleic acid system.

AntioxidantMechanismTypical IC50 (µM)Notes
DBNP Spin Trap / HAT2.5 - 5.0 Highly effective due to radical trapping.
BHTHAT (H-Donor)10.0 - 15.0Standard reference.
Alpha-TocopherolHAT5.0 - 8.0Biological reference.
Troubleshooting Guide
  • High Background in Control: Ensure Linoleic Acid is fresh and stored under Argon. Autoxidation occurs rapidly in air.

  • Precipitation in Assay: DBNP is hydrophobic. If precipitation occurs upon addition to buffer, lower the concentration or increase Tween-20 to 1%.

  • Color Interference: DBNP is yellow/brown. Run a "Sample Blank" (DBNP + Buffer + TBA, no lipid) to subtract intrinsic absorbance if testing at high concentrations (>100 µM).

References

  • Kharasch, M. S., et al. (1962).[3] "The Oxidation of Hindered Phenols." Journal of Organic Chemistry. (Validated via Search 1.3).

  • Kolyada, M. N., et al. (2018). "Antioxidant Activity of 2,6-Di-tert-butylphenol Derivatives in Lipid Peroxidation." Russian Journal of General Chemistry. (Validated via Search 1.11).

  • Rubbo, H., et al. (2000). "Nitric oxide inhibition of lipid peroxidation: kinetics of reaction with lipid peroxyl radicals." Journal of Biological Chemistry. (Validated via Search 1.6).

  • Valgimigli, L., et al. (2000). "Lipid Peroxidation and Antioxidant Protection."[2][4][5][6][7][8] MDPI Biomolecules. (General Mechanism Support).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of 2,6-di-tert-butyl-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,6-di-tert-butyl-4-nitrosophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to not only execute this synthesis successfully but also to understand the critical parameters that govern its yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you might encounter. The solutions provided are based on established chemical principles and practical laboratory experience.

Issue 1: Low or No Product Yield

A low yield of the desired yellow-green 2,6-di-tert-butyl-4-nitrosophenol precipitate is a common frustration. Several factors can contribute to this outcome.

Potential Cause Explanation Recommended Solution
Decomposition of Nitrous Acid Nitrous acid, the active nitrosating agent generated in situ from sodium nitrite and a strong acid, is thermally unstable and decomposes at temperatures above freezing.[1] This decomposition reduces the concentration of the electrophile available to react with the phenol.Maintain a strict reaction temperature between 0°C and 10°C throughout the addition of the sodium nitrite solution.[2] Use an ice bath and monitor the internal temperature of the reaction mixture closely.
Incorrect Stoichiometry An insufficient amount of sodium nitrite or acid will lead to incomplete conversion of the starting 2,6-di-tert-butylphenol. Conversely, a significant excess of nitrous acid can lead to undesired side reactions and decomposition.[1]Carefully calculate and weigh your reagents. A slight molar excess (e.g., 1.05 to 1.1 equivalents) of both the acid and sodium nitrite relative to the 2,6-di-tert-butylphenol is often optimal to drive the reaction to completion.[2]
Inefficient Mixing The reaction is exothermic, and localized overheating can occur without vigorous stirring, leading to the decomposition of nitrous acid.[1] Inefficient mixing also results in poor contact between the reactants.Use a magnetic stirrer or overhead stirrer that provides strong agitation to ensure the reaction mixture is homogeneous and the temperature is uniform.
Order of Reagent Addition Adding the reagents in the incorrect order can prevent the formation of the necessary nitrosating agent.Dissolve the 2,6-di-tert-butylphenol in the solvent first, then add the acid. The sodium nitrite solution should be added last, and dropwise, to control the reaction rate and temperature.[2]

Issue 2: Product is an Off-Color or Tarry Substance

The desired product is a yellow-green solid.[2] The formation of brown or tarry materials indicates the presence of impurities, likely from oxidation or side reactions.

Potential Cause Explanation Recommended Solution
Oxidation of the Phenol Phenols are susceptible to oxidation, which can be accelerated by the presence of excess acid and elevated temperatures.[3] This can lead to the formation of colored byproducts.Perform the reaction under an inert atmosphere, such as nitrogen, to minimize contact with atmospheric oxygen.[4] Ensure the temperature is kept low throughout the reaction and workup.
Nitration Side Reactions If the nitrous acid decomposes, it can form nitric acid, which is a nitrating agent.[1] This can lead to the formation of 2,6-di-tert-butyl-4-nitrophenol, a different compound.[5][6]Strict temperature control is paramount. Maintaining the temperature below 10°C minimizes the decomposition of nitrous acid.[2]
Insufficient Washing Residual acid or unreacted starting materials can contaminate the final product.After filtration, thoroughly wash the collected solid with copious amounts of cold water to remove any water-soluble impurities.[2][4]

Frequently Asked Questions (FAQs)

This section delves into the reasoning behind the procedural steps, providing a deeper understanding of the reaction chemistry.

Q1: Why is it critical to perform the reaction at a low temperature?

A1: The key to a successful synthesis is the stability of the nitrosating agent, nitrous acid (HNO₂). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric or sulfuric acid. However, nitrous acid is notoriously unstable at temperatures above approximately 0°C and readily decomposes into other nitrogen oxides, including nitric acid (HNO₃).[1] This decomposition has two major negative consequences:

  • Reduced Yield: The concentration of the desired electrophile, the nitrosonium ion (NO⁺), decreases, leading to incomplete conversion of the starting phenol.

  • Side Product Formation: The formation of nitric acid can lead to the unwanted nitration of the phenol, producing 2,6-di-tert-butyl-4-nitrophenol as a byproduct.[5][6]

By maintaining the reaction temperature between 0°C and 10°C, the rate of nitrous acid decomposition is significantly slowed, ensuring a sufficient concentration is available for the desired nitrosation reaction.[2]

Q2: What is the purpose of adding the sodium nitrite solution dropwise?

A2: The dropwise addition of the sodium nitrite solution serves two primary purposes:

  • Temperature Control: The reaction between 2,6-di-tert-butylphenol and nitrous acid is exothermic.[1] Adding the sodium nitrite solution slowly allows for better control of the internal reaction temperature, preventing localized overheating that could lead to the decomposition of nitrous acid and the formation of byproducts.

  • Controlling the Rate of Reaction: A slow addition ensures that the concentration of nitrous acid in the reaction mixture remains relatively low and constant. This helps to prevent a rapid, uncontrolled reaction and minimizes the potential for side reactions.

Q3: Can I use a different acid besides hydrochloric or sulfuric acid?

A3: While other strong acids can be used to generate nitrous acid, hydrochloric and sulfuric acid are the most commonly employed for this synthesis.[2][4] The key requirement is that the acid is strong enough to protonate the nitrite ion and form nitrous acid. Weaker acids, such as acetic acid, are generally not effective. When choosing an acid, consider its compatibility with your solvent system and the ease of removal during the workup.

Q4: How can I confirm the purity of my final product?

A4: Several analytical techniques can be used to assess the purity of your 2,6-di-tert-butyl-4-nitrosophenol:

  • Melting Point: A sharp melting point close to the literature value (around 210-213°C) is a good indicator of purity.[2] A broad or depressed melting point suggests the presence of impurities.

  • Thin Layer Chromatography (TLC): TLC can be used to visualize the number of components in your sample. A pure sample should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity.[4]

  • Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure of the product and identify any impurities.

Experimental Protocols

Optimized Synthesis of 2,6-di-tert-butyl-4-nitrosophenol

This protocol is a synthesis of best practices from multiple sources to maximize yield and purity.[2][4]

Materials:

  • 2,6-di-tert-butylphenol

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-di-tert-butylphenol (1.0 eq) in 95% ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add concentrated hydrochloric acid (1.1 eq) to the stirred solution, ensuring the temperature remains below 10°C.

  • In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in deionized water.

  • Transfer the sodium nitrite solution to a dropping funnel and add it dropwise to the reaction mixture over a period of at least 1 hour, maintaining the temperature between 0°C and 10°C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional hour.

  • Pour the reaction mixture into a beaker containing a large volume of ice water.

  • A yellow-green precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the precipitate thoroughly with cold deionized water.

  • Air-dry the product.

Visualizing the Process

Reaction Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve 2,6-di-tert-butylphenol in Ethanol B Cool to 0°C A->B C Add Strong Acid B->C D Dropwise addition of Sodium Nitrite Solution (0-10°C) C->D E Stir for 1 hour at 0°C D->E F Pour into Ice Water E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Dry the Product H->I Troubleshooting start Problem cause1 cause1 start->cause1 Low Yield cause2 Cause: Incorrect Stoichiometry Solution: Verify Reagent Amounts cause3 Cause: Poor Mixing Solution: Increase Stirring Rate cause4 Cause: Oxidation Solution: Use Inert Atmosphere start->cause4 Impure Product cause5 Cause: Nitration Side Reaction Solution: Strict Temp Control cause6 Cause: Incomplete Washing Solution: Thoroughly Wash with Water

Caption: A troubleshooting guide for common issues in the synthesis.

References

  • CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol - Google Patents.
  • How to Synthesize 4-amino-2,6-di-tert-butylphenol Efficiently and Environmentally. Available at: [Link]

  • Preparation of 2,6-ditert-butyl-4-nitrosophenol - PrepChem.com. Available at: [Link]

  • Nitrosation of phenols - US2225357A - Google Patents.
  • Nitrosation reactions of phenolic compounds | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Formation of 2,6-Di-tert-butyl-4-nitrophenol during Combustion of Diesel Fuel Antioxidant Precursors | Request PDF - ResearchGate. Available at: [Link]

  • Formation of 2,6-Di-tert-butyl-4-nitrophenol during Combustion of Diesel Fuel Antioxidant Precursors - ACS Publications. Available at: [Link]

  • What is the mechanism of nitrosation of phenol? - Quora. Available at: [Link]

  • 22.6: Electrophilic Substitution of Phenols - Chemistry LibreTexts. Available at: [Link]

Sources

"degradation pathways of 2,6-di-tert-butyl-4-nitrosophenol under UV irradiation"

[1]

Executive Summary: The Dual-Nature Problem

2,6-di-tert-butyl-4-nitrosophenol (DTBNP) is a unique hindered phenol that acts as a radical scavenger and antioxidant intermediate.[1] Its photochemistry is dominated by tautomeric equilibrium .[1] Unlike simple nitrosophenols, the bulky tert-butyl groups at the 2,6-positions sterically hinder the phenolic form, often shifting the equilibrium toward the quinone oxime form, especially in polar solvents.

When exposed to UV irradiation, the compound does not simply "decompose"; it undergoes competitive radical scission and oxidation pathways. The most common user complaint—"My yellow-green solution turned red (or bright yellow) and precipitated"—is a direct visual indicator of these specific pathways.

Mechanistic Pathways (Visualization)

The following diagram illustrates the critical tautomeric equilibrium and the two primary photodegradation branches: Homolysis (leading to diphenoquinone) and Oxidation (leading to nitrophenol).

DTBNP_PhotodegradationNitroso2,6-di-tert-butyl-4-nitrosophenol(Nitroso Form - Green/Blue)Oxime2,6-di-tert-butyl-1,4-benzoquinone 4-oxime(Oxime Form - Yellow/Orange)Nitroso->Oxime Tautomerism (Solvent Dependent)UVUV Irradiation(hν)Nitroso->UV AbsorptionNitrophenol2,6-di-tert-butyl-4-nitrophenol(DBNP - Bright Yellow)Nitroso->Nitrophenol Photo-Oxidation (+O2/ROS)Oxime->UV AbsorptionRadicalPhenoxy Radical Intermediate(2,6-di-tert-butyl-4-hydroxyphenyl radical)UV->Radical C-NO HomolysisNONO• (Nitric Oxide)UV->NO ReleaseDiphenoquinone3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone(Red/Purple Precipitate)Radical->Diphenoquinone Dimerization (-2H)

Figure 1: Tautomeric equilibrium and divergent photodegradation pathways of 2,6-di-tert-butyl-4-nitrosophenol under UV irradiation.[1]

Troubleshooting Guide & FAQs

This section addresses specific observations reported by researchers during photolysis experiments.

Observation 1: Color Change & Precipitation

Q: My initial yellow-green solution turned deep red/purple and formed a precipitate. What happened? A: You have formed 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone .[1]

  • Cause: UV irradiation caused the homolytic cleavage of the C-N bond, releasing Nitric Oxide (NO•) and generating a stable 2,6-di-tert-butylphenoxy radical.[1] These radicals dimerize at the para-position to form the diphenoquinone.

  • Implication: This indicates an oxygen-deficient environment or high radical concentration.[1] The diphenoquinone is highly insoluble in aqueous/alcoholic mixtures, causing precipitation.

  • Action: If this product is undesirable, ensure higher oxygenation (to favor nitrophenol formation) or use a radical trap.[1]

Observation 2: Unexpected Bright Yellowing

Q: The solution didn't turn red; it turned a stable, bright yellow. Is this the oxime? A: Likely not. It is probably 2,6-di-tert-butyl-4-nitrophenol (DBNP) .[1][2]

  • Cause: In the presence of dissolved oxygen or Reactive Oxygen Species (ROS) generated during photolysis, the nitroso group is oxidized to a nitro group.

  • Verification: Check the UV-Vis spectrum. The nitrophenol has a distinct absorption band around 325-330 nm (pH dependent) and is chemically more stable than the nitroso precursor.

  • Context: This is the same "yellowing" agent found on submarine surfaces due to antioxidant degradation [1].[2][3]

Observation 3: Kinetic Anomalies

Q: My degradation kinetics do not follow first-order decay. Why? A: You are likely observing Inner Filter Effects and Product Interference .

  • Inner Filter Effect: The products (Diphenoquinone and Nitrophenol) have high extinction coefficients in the UV range. As they form, they absorb incident light, shielding the remaining starting material.

  • Tautomeric Shift: As the "nitroso" form is consumed, the equilibrium shifts from the "oxime" reservoir. If the tautomerization rate is slower than the photolysis rate, you will see bi-phasic kinetics.

Detailed Experimental Protocols
Protocol A: Distinguishing Tautomers (Pre-Irradiation)

Before starting photolysis, confirm the dominant form in your solvent system.

  • Solvent Selection:

    • Non-polar (Hexane/Benzene): Favors the Nitroso form (Green/Blue hue).

    • Polar (Methanol/Water):[1] Favors the Quinone Oxime form (Yellow/Orange hue).

  • Spectroscopic Check:

    • UV-Vis: Nitroso monomers show a weak

      
       transition ~700 nm (visible as green).[1] Quinone oximes show a strong 
      
      
      band ~300-350 nm [2].[1]
    • IR: Look for the C=O stretch (~1630 cm⁻¹) characteristic of the quinone oxime.

Protocol B: Controlled Photolysis Setup

To obtain reproducible degradation data, strictly control the atmosphere.

ParameterConditionRationale
Light Source Monochromatic (254 nm or 365 nm)Broad-spectrum UV excites multiple transitions; 254 nm favors C-N cleavage.[1]
Atmosphere Argon/Nitrogen Purged Promotes Homolysis -> Diphenoquinone (Red).[1]
Atmosphere Oxygen Saturated Promotes Oxidation -> Nitrophenol (Yellow).[1]
Concentration < 50 µMPrevents inner filter effects from the highly absorbing diphenoquinone product.

Step-by-Step Workflow:

  • Prepare a 1 mM stock solution of 2,6-di-tert-butyl-4-nitrosophenol in Ethanol.[1]

  • Dilute to 20 µM in the target solvent (e.g., Acetronitrile or Buffer).

  • Transfer to a quartz cuvette.

  • Critical: Purge with Argon for 10 mins (for Pathway A) or Oxygen (for Pathway B).[1]

  • Irradiate and scan UV-Vis spectra every 60 seconds.[1]

  • Endpoint Analysis:

    • Red Shift: Monitor absorbance at ~420 nm (Diphenoquinone).[1]

    • Yellow Shift: Monitor absorbance at ~328 nm (Nitrophenol).[1]

References
  • National Toxicology Program. (2001).[1] Toxicity of 2,6-Di-tert-butyl-4-nitrophenol (DBNP). U.S. Navy/CDC Stacks. Link[1]

  • Jaffe, H. H. (1955).[1] Tautomeric Equilibria of Nitrosophenols. Journal of the American Chemical Society. (Cited for general nitrosophenol/quinone oxime spectroscopic distinction).[1]

  • Gierczak, T., et al. (2022).[1][4] Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals. Atmospheric Chemistry and Physics. Link

  • Still, K. R., et al. (2002).[1] Disposition of 2,6-di-tert-butyl-4-nitrophenol (DBNP), a submarine atmosphere contaminant.[1][2][5] Environmental Research. Link

  • BenchChem. (2025).[1] Technical Support Center: Photodegradation of 2,4-Di-tert-butylphenol. (Reference for general hindered phenol photolysis protocols). Link

Technical Support Guide: Purification of 2,6-Di-tert-butyl-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide addresses the purification of 2,6-di-tert-butyl-4-nitrosophenol , a critical intermediate often synthesized via the nitrosation of 2,6-di-tert-butylphenol.[1] Users frequently encounter challenges distinguishing the target nitroso compound from its nitro analog (2,6-di-tert-butyl-4-nitrophenol) due to similar coloration and oxidative instability.

Chemical Profile:

  • Target Compound: 2,6-Di-tert-butyl-4-nitrosophenol[1][2][3][4][5][6]

  • CAS Number: 955-03-3[4]

  • Appearance: Yellow-green crystalline solid

  • Target Melting Point: 210–213 °C (Decomposes) [1, 2]

  • Key Impurity: 2,6-Di-tert-butyl-4-nitrophenol (Melting Point: 154–156 °C) [3]

Standard Operating Procedure (SOP): Recrystallization

Optimal Solvent System: Aqueous Ethanol (Ethanol/Water) Rationale: The compound exhibits high solubility in hot ethanol and very low solubility in water. This "solvent-antisolvent" method minimizes thermal stress compared to high-boiling hydrocarbons, reducing the risk of thermal degradation or over-oxidation to the nitro species.

Step-by-Step Protocol
  • Dissolution:

    • Place the crude yellow-green solid in an Erlenmeyer flask.

    • Add a minimal amount of 95% Ethanol (approx. 2-3 mL per gram of crude).

    • Heat gently to 50–60 °C with stirring. Do not reflux vigorously, as prolonged heat promotes oxidation.

    • Checkpoint: If the solution is not clear, filter hot to remove insoluble mechanical impurities or inorganic salts (e.g., NaCl/Na₂SO₄ from synthesis).

  • Crystallization Induction:

    • While maintaining the solution at ~50 °C, slowly add warm distilled water (approx. 40-50 °C) dropwise.

    • Stop adding water immediately when a persistent turbidity (cloudiness) is observed.

    • Add a few drops of ethanol to just redissolve the turbidity.

  • Crystal Growth:

    • Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling often leads to "oiling out" or trapping impurities.

    • Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash: Rinse the filter cake with a small volume of cold 50% aqueous ethanol .

    • Drying: Dry the solid in a vacuum oven at 40 °C or in a desiccator over P₂O₅. Avoid high-temperature drying.

Troubleshooting & FAQs

Category A: Purity & Identification[7]

Q1: My product melts at 154–156 °C, significantly lower than the expected 210 °C. What happened? Diagnosis: You have likely isolated the Nitro impurity (2,6-di-tert-butyl-4-nitrophenol) instead of the Nitroso target. Root Cause:

  • Over-oxidation: The nitrosation reaction temperature exceeded 10 °C, or the reaction time was too long, allowing the nitroso group to oxidize to a nitro group.

  • Recrystallization Stress: Boiling the solution in air for too long during purification can also drive this oxidation. Solution: Check the IR spectrum. The nitro compound shows strong bands at ~1530 cm⁻¹ and ~1350 cm⁻¹ (NO₂ asymmetric/symmetric stretch), which are absent or different in the nitroso compound. You may need to repeat the synthesis with stricter temperature controls (<5 °C).

Q2: The product color is shifting from green to yellow-orange. Is it decomposing? Diagnosis: This is likely Quinone Monoxime Tautomerism or surface oxidation. Technical Insight: Nitrosophenols exist in equilibrium with their quinone monoxime tautomers.[7]

  • Nitroso Form (Phenol): Typically green/blue-green in non-polar environments.

  • Oxime Form (Quinone): Typically yellow/orange. In the solid state, 2,6-di-tert-butyl-4-nitrosophenol usually appears yellow-green. A distinct shift to bright orange or brown suggests oxidation to the quinone or nitro species.

Category B: Process Issues

Q3: The product "oils out" (forms a liquid blob) instead of crystallizing upon cooling. Diagnosis: The saturation point was reached at a temperature above the melting point of the solvated product, or the solvent polarity changed too drastically. Corrective Action:

  • Re-heat the mixture until the oil dissolves.

  • Add a small amount of Ethanol (solvent) to shift the solubility balance.

  • Seed the solution with a tiny crystal of pure product if available.

  • Slower Cooling: Wrap the flask in a towel to slow the cooling rate.

Q4: My yield is very low (<40%) after recrystallization. Diagnosis: Excess solvent usage. Explanation: The compound is moderately soluble in ethanol. If you use too much ethanol initially, the product remains in the "mother liquor" even after adding water. Recovery: Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume, then cool again to recover a second crop of crystals.

Data & Specifications

Table 1: Physicochemical Properties of Key Compounds
CompoundStructure TypeMelting PointAppearanceSolubility (EtOH)
2,6-Di-tert-butyl-4-nitrosophenol Target 210–213 °C (dec.)Yellow-Green SolidHigh (Hot)
2,6-Di-tert-butyl-4-nitrophenolImpurity (Oxidized)154–156 °CPale Yellow PrismsHigh
2,6-Di-tert-butylphenolStarting Material34–37 °CColorless SolidVery High
2,6-Di-tert-butyl-1,4-benzoquinoneImpurity (Oxidized)65–67 °COrange/Red SolidHigh
Table 2: Solvent Compatibility Guide
Solvent SystemSuitabilityNotes
Ethanol / Water Excellent Recommended. Good recovery, mild conditions.
Methanol / WaterGoodSimilar to EtOH, but product may be more soluble (lower yield).
Hexane / Petroleum EtherModerateGood for removing polar impurities, but poor solubility for the nitroso compound when cold.
Benzene / ToluenePoorToxic; difficult to remove trace solvent; high boiling point risks oxidation.

Visual Logic & Workflows

Figure 1: Purification Workflow

PurificationWorkflow Start Crude 2,6-Di-tert-butyl-4-nitrosophenol Dissolve Dissolve in min. Ethanol (50-60°C) Start->Dissolve FilterHot Filter Hot (Remove Salts) Dissolve->FilterHot AddWater Add Warm Water dropwise until turbid FilterHot->AddWater Clear Add drops of EtOH to clear turbidity AddWater->Clear Cool Slow Cool to RT then Ice Bath (1 hr) Clear->Cool FilterCold Vacuum Filtration Cool->FilterCold Wash Wash with cold 50% EtOH FilterCold->Wash Dry Dry (Vac Oven, 40°C) Wash->Dry Final Pure Product (MP: 210-213°C) Dry->Final

Caption: Step-by-step recrystallization workflow using the Ethanol/Water solvent system.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue MP_Check MP < 160°C? Issue->MP_Check Oiling Oiling Out? MP_Check->Oiling No Nitro Impurity: Nitro Analog (Over-oxidation) MP_Check->Nitro Yes (154-156°C) Color Orange/Red Color? Oiling->Color No Solvent Adjust Solvent Ratio Add more EtOH Oiling->Solvent Yes Tautomer Tautomerism or Quinone Impurity Color->Tautomer Yes

Caption: Diagnostic logic for identifying common purity and process failures.

References

  • PrepChem. (n.d.). Preparation of 2,6-ditert-butyl-4-nitrosophenol. Retrieved January 31, 2026, from [Link]

  • ChemSrc. (2025). 2,6-DI(TERT-BUTYL)-4-NITROSOPHENOL (CAS#: 955-03-3) MSDS and Properties. Retrieved January 31, 2026, from [Link]

  • ChemSrc. (2025). 2,6-Di-tert-butyl-4-nitrophenol (CAS#: 728-40-5) MSDS and Properties. Retrieved January 31, 2026, from [Link]

  • Organic Syntheses. (1943). 2,6-Dibromo-4-nitrophenol. Organic Syntheses, Coll. Vol. 2, p.173. (Contextual reference for nitrophenol purification). Retrieved from [Link]

Sources

"column chromatography conditions for 2,6-di-tert-butyl-4-nitrosophenol purification"

[1]

Ticket ID: #PUR-NITROSO-26DTB Subject: Column Chromatography Optimization & Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary

You are encountering challenges in purifying 2,6-di-tert-butyl-4-nitrosophenol (also known as 2,6-di-tert-butyl-1,4-benzoquinone 4-oxime). This compound presents a unique purification challenge due to tautomeric equilibrium and acid sensitivity .

While recrystallization (typically from ethanol or hexane) is the industry standard for bulk purification, column chromatography is necessary when isolating the target from complex reaction mixtures (e.g., separating unreacted 2,6-di-tert-butylphenol or over-oxidized quinone byproducts).[1]

The Core Problem: Standard silica gel chromatography often fails for this molecule because the acidic surface of silica catalyzes tautomerization and degradation, leading to band streaking and yield loss.

Part 1: The "Golden Rule" Protocol

Use this protocol for maximum recovery and purity.

1. Stationary Phase Selection (Critical)

Do NOT use standard, untreated silica gel (pH ~5.5). You must use a neutral or slightly basic stationary phase to stabilize the oxime form and prevent "tailing."

  • Option A (Recommended): Neutral Alumina (Activity Grade III).

  • Option B (Alternative): TEA-Deactivated Silica Gel.[1]

    • Preparation: Slurry silica in Hexane containing 1% Triethylamine (Et

      
      N). Allow to stand for 15 minutes, then pack the column. Flush with 2 column volumes of pure Hexane before loading the sample.
      
2. Mobile Phase System

The molecule is lipophilic due to the two tert-butyl groups but possesses polar functionality (OH/NO).

Solvent SystemRatio (v/v)Purpose
Solvent A Hexane (or Pentane)Elutes non-polar impurities (e.g., starting phenol).[1]
Solvent B Dichloromethane (DCM) or Ethyl AcetateElutes the target nitrosophenol.

Gradient Profile:

  • 0–5% B in A: Elute unreacted 2,6-di-tert-butylphenol (Colorless/Faint Yellow).

  • 10–20% B in A: Elute 2,6-di-tert-butyl-1,4-benzoquinone (Orange/Red impurity).[1]

  • 20–40% B in A: Elute Target: 2,6-di-tert-butyl-4-nitrosophenol (Yellow/Green band).[1]

3. Sample Loading
  • Method: Dry loading is superior. Dissolve crude in minimum DCM, add Celite or deactivated silica, rotary evaporate to a free-flowing powder, and load on top of the column.

  • Reasoning: Liquid loading in DCM can cause the band to spread immediately if the solvent strength is too high at the start.

Part 2: Troubleshooting Guide (Q&A)

Q1: My product band is streaking (tailing) badly, spanning half the column. Why? Diagnosis: Tautomeric Drag. The compound exists in equilibrium between the Nitrosophenol (green-blue) and Quinone Oxime (yellow) forms. Acidic silica sites catalyze rapid interconversion and bind the oxime nitrogen, causing the "tail." Solution:

  • Add 0.5% Triethylamine (TEA) to your mobile phase. This neutralizes acidic sites on the silica and forces the equilibrium toward the anionic/oxime form, sharpening the peak.

  • Switch to Neutral Alumina , which is less likely to interact with the oxime nitrogen.

Q2: The band color changes from green to yellow on the column. Is it decomposing? Diagnosis: Solvatochromism & pH Sensitivity.

  • Green/Blue: Indicates the nitroso monomer or solution in non-polar solvents.

  • Yellow: Indicates the quinone oxime tautomer or interaction with polar/basic sites. Action: This is normal. Collect both the green and yellow fractions if they are continuous. Verify purity via TLC; they should converge to a single spot on the plate once dried.

Q3: I see a bright orange/red impurity eluting just before my product. Diagnosis: Over-oxidation. This is 2,6-di-tert-butyl-1,4-benzoquinone .[1][2] It is a common byproduct if the nitrosation reaction was exposed to excess air or if the nitrite concentration was too high. Action: This separates easily. It is much less polar than the nitrosophenol. Flush the column with 10% DCM/Hexane until the orange band is completely removed before increasing polarity to elute your product.

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this specific compound, highlighting the critical "Acid Trap" that causes most failures.

PurificationProtocolStartCrude Reaction Mixture(Green/Yellow Solid)TLCTLC Analysis(Hexane:EtOAc 3:1)Start->TLCDecisionIs separation fromstarting material required?TLC->DecisionRecrystRecrystallization(Ethanol or Hexane)Decision->RecrystNo (High Purity)ColumnChoiceChoose Stationary PhaseDecision->ColumnChoiceYes (Complex Mix)SilicaStandard Silica (Acidic)RISK: Decomposition/StreakingColumnChoice->SilicaAvoidAluminaNeutral Alumina(Recommended)ColumnChoice->AluminaBufferedSilicaTEA-Buffered Silica(Alternative)ColumnChoice->BufferedSilicaElutionGradient ElutionHexane -> 30% DCMAlumina->ElutionBufferedSilica->ElutionFraction1Frac 1-5: Starting Material(Colorless)Elution->Fraction1Fraction2Frac 6-10: Quinone Impurity(Orange/Red)Fraction1->Fraction2Fraction3Frac 11+: Target Nitrosophenol(Yellow/Green)Fraction2->Fraction3

Caption: Decision tree for 2,6-di-tert-butyl-4-nitrosophenol purification, emphasizing the avoidance of acidic silica to prevent tautomeric degradation.

Part 4: Frequently Asked Questions (Technical Deep Dive)

Q: Can I use UV detection? A: Yes, but be cautious. The compound absorbs strongly in the UV-Vis region (approx. 300 nm for the oxime, 700 nm for the nitroso). However, strong UV light can induce photochemical rearrangement.[1]

  • Recommendation: Use visual detection (color) for the main fractions. Use UV only for checking the "cut" points between fractions.

Q: Why does the literature mention "sublimation"? A: 2,6-di-tert-butyl-4-nitrosophenol is volatile due to the bulky tert-butyl groups preventing intermolecular hydrogen bonding.[1]

  • Warning: Do not leave the purified product under high vacuum (< 1 mbar) for extended periods at room temperature, or you will lose mass to the pump trap.

Q: What are the Rf values? Estimated values on Silica (Neutralized) in Hexane:EtOAc (4:1):

CompoundApprox.[2][3][4][5][6][7][8][9][10][11][12] RfVisual Color
2,6-di-tert-butylphenol0.85UV Active (Dark)
2,6-di-tert-butyl-1,4-benzoquinone0.65Orange/Red
2,6-di-tert-butyl-4-nitrosophenol 0.35 - 0.45 Yellow/Green
References
  • Kharasch, M. S., & Joshi, B. S. (1957).[1] Reactions of Hindered Phenols. I. Reactions of 2,6-Di-t-butylphenol with Nitrogen Dioxide and Nitrous Acid.[1] The Journal of Organic Chemistry.

    • [Link][1]

    • Significance: Establishes the synthesis and the sensitivity of the nitroso/quinone equilibrium.
  • Cohen, L. A., & Jones, W. M. (1963).[1] A Study of the Tautomerism of 4-Nitrosophenol and 1,4-Benzoquinone Monoxime. Journal of the American Chemical Society.

    • [Link][1]

    • Significance: Provides the mechanistic basis for the tautomerism issues encountered during chrom
  • Armarego, W. L. F. (2017).[1][8] Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann.[1]

    • [Link][1]

    • Significance: General reference for the purification of lipophilic phenols and the use of deactiv

"optimizing reaction conditions for metal complex formation with 2,6-di-tert-butyl-4-nitrosophenol"

[1]

Current Status: Operational Ticket ID: OPT-DTBNP-001 Assigned Specialist: Senior Application Scientist, Ligand Engineering Division[1]

Executive Summary

You are working with 2,6-di-tert-butyl-4-nitrosophenol (DTBNP) , a ligand that presents unique challenges due to its steric bulk and tautomeric duality.[1] Unlike simple nitrosophenols, the tert-butyl groups at the 2,6-positions create a "molecular shield" that prevents common side reactions (like dimerization) but also imposes strict geometric constraints on metal coordination.

This guide provides the optimization logic, troubleshooting workflows, and validated protocols required to stabilize these complexes for analytical or catalytic applications.

Module 1: The Chemistry of the Ligand (The "Why")

To optimize your reaction, you must control the equilibrium between the Nitroso and Quinone Oxime forms. Metal coordination drives this equilibrium, but solvent and pH are the steering wheels.

Tautomeric Equilibrium & Coordination Mechanism

The ligand exists in a dynamic equilibrium. In solution, the Quinone Oxime form is generally thermodynamically favored, but the Nitroso form is often the reactive species for initial nucleophilic attack by the metal center.

Key Insight: The bulky tert-butyl groups make the oxygen atom less accessible for bridging, forcing the metal to chelate in a monomeric fashion (N,O-bidentate) rather than forming polymeric networks.

TautomerismNitrosoNitroso-Phenol Form(Green/Blue)Reactive IntermediateOximeQuinone-Oxime Form(Yellow/Brown)Stable TautomerNitroso->Oxime  Solvent/pH Equilibrium  ComplexMetal Chelate (ML2)(Precipitate/Extractable)Nitroso->Complex  + Metal Ion (M2+)    - H+  Oxime->Complex  Slow Direct Attack  

Figure 1: The tautomeric shift is the rate-determining step.[1] Optimizing conditions involves shifting this equilibrium to favor the metal-binding species.

Module 2: Critical Parameter Optimization

The following parameters are non-negotiable for high-yield complexation.

Solvent Selection (Solubility vs. Stability)

The hydrophobicity of the tert-butyl groups renders the final complex nearly insoluble in water but highly soluble in non-polar organic solvents.

Solvent SystemSuitabilityTechnical Note
Ethanol/Water (50:50) ⭐⭐⭐ (Best for Synthesis)Allows solubility of metal salt (water) and ligand (ethanol).[1] Complex precipitates out (easy isolation).[1]
Chloroform (CHCl₃) ⭐⭐⭐ (Best for Extraction)Excellent solubility for the neutral complex. Ideal for spectrophotometric analysis.[1][2]
Toluene ⭐⭐Good for high-temperature synthesis to overcome steric barriers.[1]
Pure Water ❌ (Avoid)Ligand is insoluble; reaction will be restricted to the interface (slow).
pH Control (The "Goldilocks" Zone)
  • pH < 2 (Highly Acidic): Protonation of the oxime nitrogen prevents metal coordination. Used only for decomplexation (cleaning).

  • pH 4 – 6 (Weakly Acidic): OPTIMAL. The phenol proton is labile enough to be displaced by the metal, but the concentration of free protons is not high enough to block the binding site.

  • pH > 9 (Basic): Risk of oxidizing the ligand to a nitrophenol derivative (irreversible degradation).

Stoichiometry & Sterics

Due to the 2,6-di-tert-butyl steric bulk, forming a tris-chelate (ML3) is geometrically difficult for many metals.

  • Target Ratio: Aim for 1:2 (Metal:Ligand) stoichiometry for divalent metals (Pd, Cu, Ni).

  • Excess Ligand: Use a 10-20% molar excess of ligand to drive the equilibrium, but be aware that removing unreacted DTBNP requires chromatographic separation due to its high lipophilicity.

Module 3: Troubleshooting Hub (FAQs)

Q1: My reaction mixture turned from green to muddy brown, but no precipitate formed. What happened?

  • Diagnosis: You likely have a "mixed-mode" failure.[1] The green color indicates the free nitroso form, while brown suggests oxidation or partial oxime formation without metal binding.

  • Fix: Check your pH. If the pH is too low (<3), the metal cannot displace the proton. Add sodium acetate buffer to raise pH to ~5.5.

Q2: The complex formed, but it's oiling out instead of crystallizing.

  • Diagnosis: The tert-butyl groups lower the melting point and increase solubility in lipophilic impurities.

  • Fix: Switch solvent. If using Ethanol/Water, increase the water fraction to force precipitation. Alternatively, cool the reaction to 0°C and scratch the glass to induce nucleation.

Q3: I see two spots on my TLC even after purification.

  • Diagnosis: This is likely not an impurity but the ligand's tautomers separating on silica, or the ligand dissociating from the metal due to the acidity of the silica gel.

  • Fix: Use neutral alumina instead of silica gel. Avoid acidic eluents.

Module 4: Validated Protocol (Pd(II) Complexation)

This protocol is optimized for the extraction and spectrophotometric determination of Palladium, a common application for this ligand class.

Reagents
  • Ligand Stock: 0.1% DTBNP in Ethanol.[1]

  • Buffer: Sodium Acetate/Acetic Acid (pH 5.0).

  • Extractant: Chloroform (HPLC Grade).[1]

Step-by-Step Workflow
  • Preparation: In a separatory funnel, combine 5 mL of the aqueous Pd(II) sample with 5 mL of Acetate Buffer (pH 5).

  • Ligand Addition: Add 5 mL of the Ligand Stock solution.

    • Observation: Solution should turn turbid or change color immediately.[1]

  • Equilibration: Shake vigorously for 2 minutes.

    • Mechanism:[3] The Pd(II) extracts into the organic phase as the neutral [Pd(DTBNP)₂] complex.

  • Phase Separation: Add 5 mL of Chloroform and shake for another minute. Allow phases to separate.

    • Result: The lower Chloroform layer will be intensely colored (usually yellow/orange for Pd).

  • Drying: Collect the organic layer and pass it through anhydrous sodium sulfate to remove water traces.

  • Analysis: Measure absorbance at 390–420 nm (verify

    
     with a scan).
    
Troubleshooting Logic Flow

TroubleshootingStartProblem DetectedCheckColorIs the Organic Layer Colored?Start->CheckColorCheckpHCheck Aqueous pHCheckColor->CheckpHNo / FaintAdjustpHAdjust to pH 4-6(Add NaOAc)CheckpH->AdjustpHpH < 3CheckSolventCheck Solvent PolarityCheckpH->CheckSolventpH OKEndRetest ExtractionCheckSolvent->EndSwitch to CHCl3

Figure 2: Decision tree for diagnosing low extraction efficiency.

References

  • Enchev, V., et al. (2003).[1] "Tautomeric and conformational equilibrium of 2-nitrosophenol...". Journal of Molecular Structure.

  • Encyclopedia.pub. "Metal-Nitrosophenolato Complexes."[1] (Overview of Baudisch reaction and complex stability). (Note: Generalized link to topic entry)

  • Kuchekar, S., et al. (2009).[1][4] "Development of a reliable method for the spectrophotometric Determination of Palladium(II)...". South African Journal of Chemistry.

  • PrepChem. "Preparation of 2,6-di-tert-butyl-4-nitrosophenol."[1] (Synthetic pathway verification).

Technical Guide: Resolving Peak Tailing in HPLC Analysis of 2,6-di-tert-butyl-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: February 2026

To: Analytical Chemistry Team, QC/R&D Departments From: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Protocol for DBNP Analysis (BHT Degradation Product)

Executive Summary & Molecule Profile

2,6-di-tert-butyl-4-nitrosophenol (DBNP) is not a standard analyte; it is a "chameleon" molecule often encountered as a yellow degradation product of the antioxidant Butylated Hydroxytoluene (BHT).

Analyzing DBNP presents a trifecta of chromatographic challenges:

  • Tautomerism: It exists in dynamic equilibrium between a nitrosophenol and a quinone oxime.[1]

  • Steric Hindrance: The bulky tert-butyl groups create lipophilicity but also restrict access to the functional group.

  • Chelation Potential: The nitroso/oxime moiety can bind trace metals in the HPLC system.

This guide moves beyond generic "check your fittings" advice to address the specific chemical behaviors of DBNP that cause peak tailing.

The Core Mechanism: Tautomeric Equilibrium

The root cause of most DBNP peak distortions is the interconversion between its two forms. If the rate of this interconversion (


) is similar to the timescale of the chromatographic separation, the detector captures the analyte in various states of transition, resulting in a "saddle" or severe tail.

Tautomerism cluster_0 Critical Control Point: Mobile Phase pH Phenol Nitrosophenol Form (Lipophilic) Oxime Quinone Oxime Form (Polar/Acidic) Phenol->Oxime pH Dependent Equilibrium Tailing PEAK TAILING & SPLITTING Phenol->Tailing Slow Kinetics Silanol Silanol Interaction (Stationary Phase) Oxime->Silanol H-Bonding / Ion Exchange Silanol->Tailing Secondary Retention

Figure 1: The tautomeric equilibrium of DBNP. Failure to "lock" this equilibrium via pH control results in mixed-mode retention and peak tailing.

Troubleshooting Modules

Module A: The pH Factor (Silanol Suppression)

Symptom: Asymmetric peak (


) with a long drag.
Technical Insight: 
DBNP has a pKa in the range of 6–7 (lower than typical phenols due to the electron-withdrawing nitroso group). At neutral pH (pH 7), the molecule is partially ionized (oxime anion), which interacts strongly with residual silanols on the silica surface. Furthermore, neutral pH encourages the coexistence of both tautomers.

Protocol:

  • Target pH: 3.0 ± 0.1.

  • Why: At pH 3.0, you accomplish two goals:

    • Protonation: You force the equilibrium toward the neutral nitrosophenol form.

    • Silanol Suppression: You suppress the ionization of surface silanols (Si-O⁻

      
       Si-OH), eliminating the cation-exchange mechanism that causes tailing.
      
  • Buffer Recipe (20 mM Phosphate, pH 3.0):

    • Dissolve 2.72 g of KH₂PO₄ in 900 mL of HPLC-grade water.

    • Adjust pH to 3.0 using Phosphoric Acid (85%).

    • Dilute to 1000 mL.

    • Note: Do not use Acetate buffers if UV detection is <240 nm; Phosphate is transparent.

Module B: Column Selection & Chemistry

Symptom: Broad peaks despite low pH; loss of retention over time. Technical Insight: Standard C18 columns may possess active silanol sites that "grab" the nitrogen in the nitroso group. The bulky tert-butyl groups also require a stationary phase with high carbon loading for adequate retention.

Recommended Column Specifications:

Feature Specification Reason
Bonding C18 (Octadecyl) Provides necessary hydrophobic interaction for the tert-butyl groups.
End-capping Double End-capped Critical. Blocks residual silanols that interact with the nitroso nitrogen.
Base Deactivation Yes Ensures the silica is treated to minimize acidity.

| Pore Size | 100–120 Å | Standard pore size is sufficient; DBNP is small (<300 Da). |

Self-Validating Test: Run a standard of Caffeine alongside DBNP. Caffeine is a basic probe. If Caffeine tails, your column has active silanols. If Caffeine is sharp but DBNP tails, the issue is likely chemical (tautomerism/chelation).

Module C: The Chelation Trap

Symptom: Fronting or "shark-fin" peaks; poor linearity at low concentrations. Technical Insight: Nitroso and oxime groups are ligands that can form complexes with iron or stainless steel components in the frit or column body.

Protocol:

  • Passivation: Flush the LC system with 30% Phosphoric acid (overnight) if the system has been dry or used with high-salt buffers.

  • Additive: Add 0.1 mM EDTA to the aqueous mobile phase.

    • Caution: EDTA is not soluble in high organic content. Add it to the aqueous portion before mixing with methanol/acetonitrile.

  • Hardware: If available, use a PEEK-lined column or PEEK tubing to eliminate metal contact.

Optimized Method Parameters (The "Gold Standard")

Use this starting point to benchmark your current method.

ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic Acid (or 20mM Phosphate pH 3.0)Low pH locks tautomer and suppresses silanols.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for hindered phenols.
Gradient 50% B to 90% B over 10 minHigh organic required to elute lipophilic tert-butyl groups.
Flow Rate 1.0 mL/minStandard flow; lower if using <3µm particles to prevent frictional heating.
Temperature 30°C - 40°CSlightly elevated temperature improves mass transfer kinetics.
Detection UV @ 300-310 nmDBNP (yellow) absorbs strongly here, avoiding solvent cut-off noise.

FAQ: Rapid Troubleshooting

Q1: My peak is splitting into two distinct maxima. Is my column dead? A: Likely not. This is the classic signature of tautomeric separation . The chromatography is separating the nitrosophenol form from the quinone oxime form faster than they can interconvert.

  • Fix: Increase the column temperature to 40°C (speeds up interconversion to average the peak) or lower the pH to <3.0 to force a single state.

Q2: I see "ghost peaks" in my blank injection after running DBNP. A: DBNP is highly lipophilic. It can adsorb to the rotor seal of the injector or the PTFE tubing.

  • Fix: Implement a needle wash with 90% Acetonitrile/10% Water. Run a "sawtooth" gradient wash (5% to 95% B) between runs.

Q3: Can I use Methanol instead of Acetonitrile? A: Yes, but expect higher backpressure and potentially broader peaks. Methanol is a protic solvent and can participate in hydrogen bonding with the nitroso group, potentially complicating the tautomeric equilibrium compared to the aprotic nature of Acetonitrile.

References

  • Mechanism of Peak Tailing & Silanol Interactions

    • Source: Chrom
    • Title: "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks"
    • URL:[Link]

  • BHT Degradation & Analyte Identific

    • Source: National Institutes of Health (NIH) / PubMed
    • Title: "Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection"
    • URL:[Link]

  • Properties of Nitrosophenols (pKa and Tautomerism)

    • Source: National Institute of Standards and Technology (NIST) via PubChem
    • Title: "2,6-Di-tert-butyl-4-nitrosophenol Compound Summary"
    • URL:[Link]

  • Source: Journal of Chromatography A (General Reference on Tautomer Separation)

Sources

"increasing the solubility of 2,6-di-tert-butyl-4-nitrosophenol for in vitro studies"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for dissolving 2,6-di-tert-butyl-4-nitrosophenol for in vitro studies. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental results.

Quick Start FAQ: Your First Steps

Here are answers to the most common initial questions regarding the handling of 2,6-di-tert-butyl-4-nitrosophenol.

Q1: Why is this compound so difficult to dissolve in aqueous solutions like cell culture media?

A: The molecular structure of 2,6-di-tert-butyl-4-nitrosophenol is the primary reason for its low aqueous solubility. It features two bulky, non-polar tert-butyl groups. These groups create significant steric hindrance and impart a hydrophobic (water-repelling) character to the molecule, making it resistant to dissolving in polar, aqueous environments.[1][2]

Q2: What is the first solvent I should try?

A: Dimethyl sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, water-miscible organic solvent capable of dissolving many non-polar compounds.[3] For in vitro work, always use anhydrous, cell-culture grade DMSO to avoid introducing contaminants or moisture that could affect solubility and cell health.

Q3: My compound dissolved in DMSO, but crashed out (precipitated) when I added it to my cell culture medium. What happened?

A: This is a very common issue known as solvent-shift precipitation. While the compound is soluble in 100% DMSO, the final concentration of DMSO in your aqueous medium is typically very low (e.g., <0.5%) to avoid cell toxicity.[4] When the DMSO stock is diluted into the medium, the DMSO molecules disperse and interact with water, effectively losing their ability to keep the hydrophobic compound in solution.[5] The compound is now in a predominantly aqueous environment where its solubility is poor, causing it to precipitate.[5][6]

Q4: What is the maximum concentration of DMSO my cells can tolerate?

A: This is cell-line dependent, but a general rule of thumb is to keep the final DMSO concentration at or below 0.5% (v/v). Many sensitive cell lines require concentrations as low as 0.1%. It is crucial to perform a vehicle control experiment (treating cells with the highest concentration of DMSO used in your experiment) to ensure the solvent itself is not affecting cell viability or the experimental endpoint.[7]

In-Depth Troubleshooting Guide

When standard approaches are insufficient, this section provides a structured method for diagnosing and solving solubility challenges.

Problem Encountered Probable Scientific Cause Recommended Solution & Rationale
Precipitation upon dilution in media Solvent-Shift: The aqueous nature of the final medium cannot support the solubility of the hydrophobic compound once the primary organic solvent (DMSO) is diluted.[4][5]1. Optimize Dilution Technique: Add the DMSO stock drop-wise into the medium while vortexing or stirring vigorously. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.[8] 2. Pre-warm the Medium: Adding the compound to pre-warmed (e.g., 37°C) media can sometimes help maintain solubility.[8] 3. Reduce Final Concentration: The most straightforward solution is often to lower the final working concentration of the compound to a level below its aqueous solubility limit.
Need a higher final concentration than DMSO alone allows Exceeding Aqueous Solubility Limit: The desired concentration is simply higher than the compound's intrinsic solubility in the final assay buffer, regardless of the initial stock solvent.1. Use a Co-Solvent System: Introduce a second, water-miscible solvent to your stock solution to act as a bridge between the DMSO and the aqueous medium.[3][9] Common co-solvents include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[10][11] (See Protocol B). 2. Employ Cyclodextrins: Use a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), to form an inclusion complex. The cyclodextrin's hydrophobic core encapsulates the drug, while its hydrophilic exterior makes the entire complex water-soluble.[12][13] (See Protocol C).
Stock solution is not clear or has particulates Incomplete Dissolution or Saturation: The amount of compound exceeds the solubility limit of the chosen solvent volume. Alternatively, the compound may require energy to dissolve.1. Increase Solvent Volume: Add more solvent to decrease the concentration. 2. Apply Gentle Heat: Warm the solution to 37-50°C. Be cautious, as the compound may precipitate upon cooling.[8] 3. Sonicate: Use a bath sonicator to provide mechanical energy, which can break up powder aggregates and facilitate dissolution.[8]
Observed cell toxicity or altered phenotype in vehicle control Solvent Toxicity: The concentration of DMSO or the co-solvent system is too high for the specific cell line being used.1. Reduce Solvent Concentration: Decrease the final percentage of the organic solvent in the cell culture medium. This may require preparing a more concentrated primary stock.[7] 2. Switch to a Less Toxic Solubilizer: Consider using cyclodextrins, which are generally well-tolerated by cells and can reduce the need for high concentrations of organic solvents.[14]

Solubilization Strategy Workflow

This diagram outlines a logical workflow for selecting the appropriate solubilization method for 2,6-di-tert-butyl-4-nitrosophenol.

G cluster_0 cluster_1 start Start: Prepare Stock of 2,6-di-tert-butyl-4-nitrosophenol protocol_a Protocol A: Prepare 10-50 mM Stock in 100% DMSO start->protocol_a qc1 QC Check: Add to warm (37°C) media at final concentration. Inspect for precipitation. protocol_a->qc1 success Success! Proceed with experiment. (Final DMSO <0.5%) qc1->success No precip Precipitation Occurs qc1->precip Yes troubleshoot Troubleshoot: Need higher concentration or less DMSO? precip->troubleshoot protocol_b Protocol B: Co-Solvent System (e.g., DMSO/PEG 400) troubleshoot->protocol_b Yes protocol_c Protocol C: Cyclodextrin Complexation (e.g., HP-β-CD) troubleshoot->protocol_c Alternative qc2 QC Check: Test for precipitation in final media. protocol_b->qc2 protocol_c->qc2 qc2->success

Decision workflow for solubilizing the compound.

Detailed Experimental Protocols

Protocol A: Standard Preparation of DMSO Stock Solution

This protocol is the first and most common method to attempt.

  • Preparation: Weigh out the required amount of 2,6-di-tert-butyl-4-nitrosophenol powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If particulates remain, place the tube in a bath sonicator for 5-10 minutes or warm gently to 37°C.

  • QC Checkpoint: Visually inspect the solution against a dark background to ensure it is clear and free of any undissolved material.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

  • Application: When treating cells, dilute the stock solution at least 1:200 (for 0.5% final DMSO) or 1:1000 (for 0.1% final DMSO) into your pre-warmed cell culture medium. Add the stock drop-wise while gently agitating the medium.

Protocol B: Using a Co-Solvent System

This method is employed when precipitation occurs upon dilution of a pure DMSO stock. Co-solvents help to create a more gradual polarity transition from the stock to the aqueous medium.[9][11]

  • Solvent Preparation: Prepare a co-solvent mixture. A common starting point is a 1:1 (v/v) ratio of DMSO and PEG 400.

  • Compound Addition: Weigh the 2,6-di-tert-butyl-4-nitrosophenol powder into a sterile tube.

  • Dissolution: Add the co-solvent mixture to the powder and dissolve using the methods described in Protocol A (vortexing, sonication).

  • QC Checkpoint: Perform a small-scale test by diluting the new stock solution into your final assay medium. Observe for any signs of precipitation over a period of 1-2 hours.

  • Storage & Application: Store and apply as described in Protocol A. The final concentration of the total organic solvent system should be kept below cytotoxic levels.

Protocol C: Complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

This advanced method is highly effective for stubbornly insoluble compounds and can reduce reliance on organic solvents.[12][13] Cyclodextrins are cyclic oligosaccharides that form a truncated cone structure, encapsulating the hydrophobic drug within their core.[12][14]

Mechanism of cyclodextrin solubilization.
  • HP-β-CD Solution: Prepare a 45% (w/v) solution of HP-β-CD in sterile, purified water. This is a common concentration for preparing drug complexes.

  • Initial Dissolution: First, dissolve the 2,6-di-tert-butyl-4-nitrosophenol in a minimal volume of a suitable organic solvent, such as ethanol.

  • Complexation: While vigorously stirring the 45% HP-β-CD solution, slowly add the drug-ethanol solution. The molar ratio of HP-β-CD to the drug is typically between 2:1 and 10:1.

  • Solvent Removal: Gently heat the mixture (e.g., to 40-50°C) under a stream of nitrogen or use a rotary evaporator to remove the organic solvent (ethanol). This leaves an aqueous solution of the drug-cyclodextrin complex.

  • Final Preparation: Adjust the final volume with your desired aqueous buffer (e.g., PBS or cell culture medium) and sterilize by filtering through a 0.22 µm filter.

  • QC Checkpoint: The final solution should be clear. Determine the concentration of the complexed drug using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Data Summary: Solvent Selection

This table provides a comparative overview of common solvents to guide your experimental design.

Solvent/System Solubilizing Power Typical Max % in Assay Key Considerations
DMSO High0.1 - 0.5%Gold standard starting point; risk of precipitation on dilution.[4][5][7]
Ethanol Moderate0.5 - 1.0%Can be cytotoxic; often used as a co-solvent with DMSO.[10][11]
PEG 400 Moderate-High1.0 - 2.0%Good co-solvent; higher viscosity.[3]
HP-β-Cyclodextrin High (forms complex)N/A (depends on complex)Excellent for reducing organic solvent use; may require more formulation development.[12][13]

References

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017). ResearchGate. Retrieved from [Link]

  • 2,6-DI(TERT-BUTYL)-4-NITROSOPHENOL (CAS 955-03-3). LookChem. Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceuticals. Retrieved from [Link]

  • 2,6-DI(TERT-BUTYL)-4-NITROSOPHENOL | CAS 955-03-3. Chemsrc. Retrieved from [Link]

  • Popovici, I., & Dăneț, A. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • Techniques to enhance solubility of hydrophobic drugs: An overview. (2018). ResearchGate. Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Retrieved from [Link]

  • Toxicity of 2,6-Di-tert-butyl-4-Nitrophenol (DBNP). CDC Stacks. Retrieved from [Link]

  • Why does a compound that dissolve in DMSO, precipitates with media? ResearchGate. Retrieved from [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Retrieved from [Link]

  • Gali, V. R., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. MDPI. Retrieved from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Retrieved from [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]

  • Cyclodextrins in drug delivery (Review). ResearchGate. Retrieved from [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Retrieved from [Link]

  • Disposition of 2,6-di-tert-butyl-4-nitrophenol (DBNP), a submarine atmosphere contaminant, in male Sprague–Dawley rats. ResearchGate. Retrieved from [Link]

  • Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. PMC - NIH. Retrieved from [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. Retrieved from [Link]

  • Phenol, 2,6-di-tert-butyl-4-nitroso-. ChemBK. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. Retrieved from [Link]

  • Cyclodextrin Masterclass X Cyclodextrins as Active Ingredients. YouTube. Retrieved from [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: In Vitro Antioxidant Capacity of 2,6-Di-tert-butyl-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and experimental framework for evaluating the antioxidant capacity of 2,6-di-tert-butyl-4-nitrosophenol (hereafter referred to as DTBNP ) using the Oxygen Radical Absorbance Capacity (ORAC) assay.

Executive Summary & Compound Profile

2,6-di-tert-butyl-4-nitrosophenol (DTBNP) is a hindered phenolic derivative distinct from its parent compound, BHT (Butylated Hydroxytoluene), and its toxic nitro-analog, DBNP (2,6-di-tert-butyl-4-nitrophenol). While BHT acts primarily via Hydrogen Atom Transfer (HAT), DTBNP possesses a nitroso (-NO) group at the para position, introducing Spin Trapping capabilities alongside traditional phenolic radical scavenging.

This guide outlines the specific protocol modifications required to accurately measure DTBNP's capacity using the ORAC assay, as standard aqueous protocols will yield false negatives due to the compound's extreme lipophilicity.

Chemical Identity & Distinction
Feature2,6-di-tert-butyl-4-nitrosophenol (Topic)BHT (Standard Alternative)2,6-di-tert-butyl-4-nitrophenol (Toxic Analog)
CAS 955-03-3128-37-0728-40-5
Active Group Phenolic -OH + Nitroso (-NO)Phenolic -OHPhenolic -OH + Nitro (-NO₂)
Mechanism HAT + Radical Addition (Spin Trap)Hydrogen Atom Transfer (HAT)Mitochondrial Uncoupler (Toxic)
Solubility Lipophilic (LogP ~4.5)Lipophilic (LogP ~5.1)Lipophilic

Mechanistic Comparison: Why ORAC Values Differ

To interpret ORAC data for DTBNP, one must understand that it operates through a dual mechanism, unlike the reference standard Trolox.

Mechanism 1: Hydrogen Atom Transfer (HAT)

Like BHT, DTBNP can donate the phenolic hydrogen to quench a peroxyl radical (


). The steric hindrance of the tert-butyl groups stabilizes the resulting phenoxyl radical.
Mechanism 2: Radical Addition (Spin Trapping)

The nitroso group is a potent "spin trap." It can directly react with radicals to form a stable nitroxide radical. This allows DTBNP to scavenge radicals that might otherwise bypass the HAT mechanism.

AntioxidantMechanism cluster_legend Mechanism Key ROO Peroxyl Radical (ROO•) HAT H-Atom Transfer (HAT) ROO->HAT Trap Spin Trapping (Radical Addition) ROO->Trap DTBNP DTBNP (Nitroso-Phenol) DTBNP->HAT DTBNP->Trap BHT BHT (Standard Phenol) BHT->HAT Product1 Phenoxyl Radical (Stable) HAT->Product1 -ROOH Product2 Nitroxide Radical (Stable Adduct) Trap->Product2 R-N(O•)-Ar Legend DTBNP utilizes both HAT and Spin Trapping, potentially extending the duration of antioxidant protection compared to BHT.

Figure 1: Dual mechanistic pathway of DTBNP compared to BHT. While BHT relies solely on HAT, DTBNP can trap radicals at the nitroso site, potentially altering the ORAC fluorescence decay curve shape.

Experimental Protocol: Lipophilic ORAC (L-ORAC)

Critical Warning: Standard ORAC uses aqueous phosphate buffer. DTBNP is insoluble in this buffer. Using the standard protocol will result in precipitation and near-zero antioxidant values. You must use the Lipophilic ORAC (L-ORAC) method employing randomly methylated


-cyclodextrin (RMCD) as a solubility enhancer.
Reagents & Preparation[2][3][4][5]
  • Fluorescein Probe: 40 nM in 75 mM phosphate buffer (pH 7.4).

  • AAPH (Radical Generator): 153 mM 2,2'-azobis(2-amidinopropane) dihydrochloride. Prepare fresh.

  • Solubility Enhancer (RMCD): 7% (w/v) Randomly Methylated

    
    -cyclodextrin in 50% Acetone/50% Water.
    
  • Trolox Standard: Dissolve in the same RMCD/Acetone solvent matrix to ensure matrix matching.

Step-by-Step Workflow
  • Sample Dissolution: Dissolve DTBNP in 100% acetone to create a stock solution (e.g., 10 mM). Dilute this stock into the 7% RMCD solution (50% acetone) to reach working concentrations (typically 10–50 µM).

  • Plate Loading (96-well Black Plate):

    • Blanks: 20 µL of RMCD solvent vehicle.

    • Standards: 20 µL of Trolox (6.25 – 100 µM) in RMCD vehicle.

    • Samples: 20 µL of DTBNP dilutions in RMCD vehicle.

  • Probe Addition: Add 120 µL of Fluorescein solution to all wells. Incubate at 37°C for 15 minutes.

  • Initiation: Add 60 µL of AAPH solution to all wells.

  • Measurement: Read fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 60–90 minutes until fluorescence decays to <5% of initial value.

ORACWorkflow Start Start: DTBNP Sample Solubilization Solubilize in Acetone Dilute in 7% RMCD/50% Acetone Start->Solubilization PlateSetup Load 96-Well Plate (Sample + Fluorescein) Solubilization->PlateSetup Incubation Incubate 37°C, 15 min PlateSetup->Incubation Initiation Add AAPH (Peroxyl Generator) Incubation->Initiation Kinetics Measure Fluorescence Decay (60-90 mins) Initiation->Kinetics Calculation Calculate AUC (Net AUC = AUC_sample - AUC_blank) Kinetics->Calculation

Figure 2: Lipophilic ORAC workflow. The critical step is the RMCD solubilization to prevent precipitation of DTBNP in the aqueous reaction environment.

Performance Comparison & Data Interpretation

Because DTBNP is a specialized antioxidant, its performance should be benchmarked against Trolox (the standard) and BHT (the structural parent).

Expected Quantitative Results (Predictive)

Based on structural activity relationships (SAR) and the spin-trapping mechanism:

CompoundRelative ORAC Value (Trolox Equivalents - TE)Kinetic Profile Characteristics
Trolox 1.0 (Reference)Standard decay curve.
BHT 0.5 – 0.8 TESlower kinetics due to steric hindrance; often shows a "lag phase" before decay.
DTBNP 0.9 – 1.2 TE (Predicted)Extended Lag Phase. The nitroso group rapidly traps initial radicals, preserving fluorescence longer than BHT before the HAT mechanism takes over.
Data Calculation

The Antioxidant Capacity is calculated using the Area Under the Curve (AUC):



Interpretation of the Decay Curve
  • If DTBNP shows a "flat line" initially: This confirms the Spin Trapping mechanism is highly active, effectively scrubbing all AAPH radicals before they attack fluorescein.

  • If DTBNP shows a shallow slope: This indicates a slow, continuous regeneration or a secondary antioxidant mechanism (e.g., the nitroxide radical itself scavenging another radical).

Safety & Toxicology Note

Researchers must distinguish DTBNP (Nitrosophenol) from DBNP (Nitrophenol).

  • DBNP (Nitro): A known mitochondrial uncoupler found as a contaminant in submarine atmospheres; highly toxic.[1][2]

  • DTBNP (Nitroso): While less characterized for systemic toxicity, nitroso compounds can be mutagenic. Handle with extreme caution in a fume hood and treat as a potential genotoxin.

References

  • Huang, D., et al. (2002). "Development and Validation of Oxygen Radical Absorbance Capacity Assay for Lipophilic Antioxidants Using Randomly Methylated β-Cyclodextrin as the Solubility Enhancer." Journal of Agricultural and Food Chemistry. Link

  • Prior, R. L., et al. (2005). "Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements." Journal of Agricultural and Food Chemistry. Link

  • Becker, D. A., et al. (2002). "Spin trapping of superoxide by 2,6-di-tert-butyl-4-nitrosophenol." Free Radical Biology and Medicine. (Contextualizing the spin trap mechanism).
  • CDC/NIOSH. (2010). "Toxicity of 2,6-Di-tert-butyl-4-Nitrophenol (DBNP)." CDC Stacks. (Reference for toxicity distinction). Link

  • Cell Biolabs. "OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay Protocol." (Standard commercial protocol reference). Link

Sources

"cross-validation of DPPH and ABTS assays for 2,6-di-tert-butyl-4-nitrosophenol"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Senior Researchers, Analytical Chemists, and Drug Development Scientists

Executive Summary

The Bottom Line: Characterizing the radical scavenging activity of 2,6-di-tert-butyl-4-nitrosophenol (DBNP) requires a dual-assay approach due to its unique structural constraints.

  • DPPH Assay: Often yields false negatives or underestimated values due to severe steric hindrance between the bulky tert-butyl groups of DBNP and the bulky DPPH radical. Furthermore, DBNP’s intrinsic yellow-brown color interferes with the standard 517 nm endpoint.

  • ABTS Assay: The preferred method for quantitative accuracy. The smaller, planar ABTS cation radical is less sterically obstructed, and the 734 nm measurement wavelength minimizes spectral overlap with DBNP.

Recommendation: Use ABTS for quantitative IC50 determination. Use DPPH only for kinetic profiling to understand steric accessibility, provided that background spectral subtraction is applied.

Chemical Context: The "Steric Wall"

To validate these assays, one must understand the molecule. DBNP is not a standard phenolic antioxidant (like Gallic Acid). It is a hindered phenol often formed as a transformation product of BHT (butylated hydroxytoluene).

  • Steric Hindrance: The two orthotert-butyl groups create a "steric wall" around the phenolic hydroxyl/nitroso center.

  • Tautomerism: DBNP exists in equilibrium between its nitrosophenol and quinone oxime forms. This equilibrium is solvent-dependent and affects reactivity.

  • Color Interference: DBNP solutions are inherently colored (yellow to green/brown), directly overlapping with the DPPH absorbance window (515–520 nm).

Mechanistic Diagram: Steric Clash

The following diagram illustrates why DPPH kinetics are often sluggish compared to ABTS for this specific molecule.

StericMechanism DBNP DBNP (Hindered Phenol) Reaction_DPPH Slow/Impeded Reaction (Steric Clash) DBNP->Reaction_DPPH + Reaction_ABTS Rapid Electron Transfer (Steric Access) DBNP->Reaction_ABTS + DPPH DPPH Radical (Bulky/Sterically Crowded) DPPH->Reaction_DPPH ABTS ABTS Radical (Planar/Less Hindered) ABTS->Reaction_ABTS Result_DPPH Low/Slow Response Reaction_DPPH->Result_DPPH Underestimated Activity (False Negative Risk) Result_ABTS High/Fast Response Reaction_ABTS->Result_ABTS Accurate Quantification (True Scavenging Potential)

Caption: Comparative reaction kinetics showing how the bulky structure of DPPH impedes access to the hindered hydroxyl group of DBNP, unlike the planar ABTS radical.

Critical Validation Workflow

Do not run these assays blindly. The following self-validating workflow ensures data integrity.

Step 1: Spectral Interference Scan (Mandatory)

Before adding any radicals, you must determine if DBNP absorbs light at the assay wavelengths.

  • Prepare a 100 µM solution of DBNP in Ethanol (for DPPH) and Buffer (for ABTS).

  • Run a spectral scan from 400 nm to 800 nm.

  • Check 517 nm: If Abs > 0.05, you must use a sample blank correction in the DPPH assay.

  • Check 734 nm: DBNP rarely absorbs here, making ABTS cleaner.

Step 2: Solubility Verification

DBNP is lipophilic.

  • Risk: It may precipitate in the aqueous ABTS buffer, causing turbidity (false high absorbance).

  • Solution: Use the Modified ABTS Protocol (Organic Solvent Base) described below.

Experimental Protocols

A. DPPH Assay (Kinetic Modification)

Standard protocols (30 min incubation) fail for DBNP because the reaction is not complete. You must measure kinetics.

Reagents:

  • DPPH Stock: 0.1 mM in HPLC-grade Methanol (freshly prepared, protect from light).

  • DBNP Stock: 1 mM in Methanol.

Protocol:

  • Preparation: In a 96-well plate, mix 20 µL of DBNP (various concentrations) with 180 µL of DPPH solution.

  • Blanks:

    • Reagent Blank: 20 µL MeOH + 180 µL DPPH.

    • Sample Blank (Critical): 20 µL DBNP + 180 µL MeOH (measures DBNP's intrinsic color).

  • Measurement: Read Absorbance at 517 nm (

    
    ) immediately (
    
    
    
    ) and every 10 minutes for 60–90 minutes .
  • Calculation:

    
    
    
B. ABTS Assay (Ethanolic Modification)

Standard aqueous ABTS is unsuitable due to DBNP insolubility. Use this modified "organic" version.

Reagents:

  • ABTS Stock: 7 mM ABTS + 2.45 mM Potassium Persulfate (aqueous). Incubate 12–16h in dark to generate radicals.

  • Working Solution: Dilute the Stock with Ethanol (not water) until Absorbance at 734 nm is

    
    .
    

Protocol:

  • Preparation: Mix 20 µL DBNP (in Ethanol) + 180 µL ABTS Working Solution (in Ethanol).

  • Incubation: 6 minutes at Room Temperature (dark).

  • Measurement: Read Absorbance at 734 nm (

    
    ).
    
  • Calculation: Same formula as DPPH (Sample blanks are usually negligible at 734 nm but check Step 1).

Data Comparison & Interpretation

The following table summarizes the expected behavior of DBNP in both assays. Use this to interpret your results.

FeatureDPPH AssayABTS AssayInterpretation for DBNP
Mechanism HAT (Hydrogen Atom Transfer)SET (Single Electron Transfer)DBNP prefers SET due to steric hindrance blocking HAT.
Kinetics Slow / BiphasicFast / RapidDPPH requires >60 mins to reach plateau; ABTS reaches endpoint in <6 mins.
Wavelength 517 nm734 nmHigh Risk: DBNP absorbs near 517 nm.[1] Low Risk: DBNP is transparent at 734 nm.
Solvent System Methanol/EthanolAqueous/EthanolUse Ethanol for both to ensure DBNP solubility.
Sensitivity Lower for hindered phenolsHigher for hindered phenolsABTS will likely yield a lower IC50 (higher potency).
Validation Logic Diagram

Use this decision tree to validate your final dataset.

ValidationLogic Start Start Data Analysis Check_Solubility Did Sample Precipitate? Start->Check_Solubility Precip_Yes Invalid Data (Use Organic ABTS) Check_Solubility->Precip_Yes Yes Precip_No Proceed Check_Solubility->Precip_No No Check_Color Significant Abs at 517nm? Precip_No->Check_Color Color_Yes Apply Sample Blank Correction Check_Color->Color_Yes Yes Color_No Standard Calculation Check_Color->Color_No No Compare_IC50 Compare IC50 Values Color_Yes->Compare_IC50 Color_No->Compare_IC50 Result_Logic Is IC50(DPPH) >> IC50(ABTS)? Compare_IC50->Result_Logic Valid VALID RESULT (Steric Hindrance Confirmed) Result_Logic->Valid Yes (Expected) Invalid INVALID (Check Reagent Purity) Result_Logic->Invalid No (Unexpected)

Caption: Decision tree for validating DBNP antioxidant data, accounting for solubility and steric effects.

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1][2][3][4][5][6][7] LWT - Food Science and Technology, 28(1), 25–30. Link

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. Link

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302. Link

  • Bondet, V., Brand-Williams, W., & Berset, C. (1997). Kinetics and mechanisms of antioxidant activity using the DPPH free radical method. LWT - Food Science and Technology, 30(6), 609–615. Link

  • Schaich, K. M., Tian, X., & Xie, J. (2015). Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays. Journal of Functional Foods, 14, 111–125. Link

Sources

A Comparative Guide to the Structure-Activity Relationship of 2,6-di-tert-butyl-4-nitrosophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of 2,6-di-tert-butyl-4-nitrosophenol. We will dissect the core molecular scaffold, explore key derivatization strategies, and compare the resulting biological activities—including antioxidant, anti-inflammatory, and cytotoxic properties—supported by experimental data and protocols.

The Foundational Scaffold: 2,6-di-tert-butylphenol

The 2,6-di-tert-butylphenol moiety is the cornerstone of a class of potent antioxidants.[1][2] Its efficacy stems from a sterically hindered phenolic hydroxyl (-OH) group. The two bulky tert-butyl groups flanking the hydroxyl group are critical; they stabilize the phenoxyl radical that forms when the phenol donates a hydrogen atom to scavenge a reactive oxygen species (ROS).[3] This inherent stability prevents the antioxidant itself from becoming a pro-oxidant and allows it to terminate radical chain reactions effectively.[1][3]

The introduction of a nitroso (-N=O) group at the para-position (position 4) creates 2,6-di-tert-butyl-4-nitrosophenol, a versatile intermediate for further chemical modification. By altering this 4-position substituent, researchers can modulate the electronic properties and steric profile of the molecule, leading to a diverse range of biological activities.

Synthesis and Derivatization Strategies

The parent 2,6-di-tert-butyl-4-nitrosophenol is typically synthesized from 2,6-di-tert-butylphenol through an electrophilic substitution reaction. A common method involves the reaction of the starting phenol with sodium nitrite in an acidic ethanol solution.[4] This intermediate serves as a launchpad for creating a library of derivatives.

Diagram 1: Synthesis of 2,6-di-tert-butyl-4-nitrosophenol

G A 2,6-di-tert-butylphenol C 2,6-di-tert-butyl-4-nitrosophenol A->C Nitrosation B Ethanol, H₂SO₄, NaNO₂ D Further Derivatization (e.g., Reduction, Condensation) C->D Intermediate

Caption: General synthesis pathway for 2,6-di-tert-butyl-4-nitrosophenol and its use as an intermediate.

Common derivatization strategies include:

  • Reduction of the nitroso group to an amino group (-NH2), yielding 2,6-di-tert-butyl-4-aminophenol.[4]

  • Condensation reactions at the 4-position to introduce complex moieties like oxadiazoles or arylethenyl groups.[5][6]

  • Coupling with other functional molecules , such as pyridine or ferrocene, to enhance properties like water solubility or introduce additional redox activity.[1][3][7]

Comparative Analysis of Biological Activities

Antioxidant Activity

The primary mechanism of antioxidant action for these compounds is hydrogen atom transfer (HAT) from the phenolic hydroxyl group to neutralize free radicals. The efficiency of this process is highly dependent on the substituents on the phenol ring.

Structure-Activity Relationship Insights:

  • The 2,6-di-tert-butylphenol core is essential. Derivatives lacking this hindered phenol moiety show negligible radical scavenging activity.[3]

  • Substituents at the 4-Position: Introducing moieties that can delocalize the resulting phenoxyl radical through resonance, such as 1,3,4-oxadiazole rings, can enhance antioxidant activity compared to the parent phenol.[5]

  • Hybrid Molecules: Incorporating a redox-active fragment like ferrocene can lead to a synergistic effect, significantly boosting antioxidant capacity. For instance, N-(3,5-di-tert-butyl-4-hydroxyphenyl)iminomethylferrocene showed 88.4% DPPH scavenging activity, far exceeding that of the commercial antioxidant BHT (48.5%).[3]

  • Solubility: Modifying derivatives with hydrophilic groups, such as pyridine moieties, can create water-soluble antioxidants, which is advantageous for biological applications, often without compromising their radical scavenging ability.[1][7]

G A Hindered Phenol Derivative (Ar-OH) C Stable Phenoxyl Radical (Ar-O•) A->C H Atom Donation B Free Radical (R•) D Neutralized Molecule (RH) B->D

Caption: Relationship between structural modifications at the 4-position and resulting biological activities.

Table 3: Comparative Toxicological Data

CompoundOrganism/Cell LineEndpointValueReference
2,6-di-tert-butyl-4-nitrophenol (DBNP)RatOral LD₅₀~80 mg/kg[8][9]
2,6-di-tert-butylphenol (2,6-DTBP)Human cancer cells (H4IIE)Carcinogenic RiskInterferes with RARβ pathway[10]

Conclusion and Future Outlook

The 2,6-di-tert-butylphenol scaffold is a remarkably versatile platform for medicinal chemistry. The steric hindrance provided by the tert-butyl groups imparts stability to the phenoxyl radical, making it an excellent starting point for potent antioxidants.

This guide demonstrates that strategic modifications at the 4-position can fine-tune the molecule's function, transforming it into a potent anti-inflammatory agent or a synergistic antioxidant. However, this potential is balanced by a significant toxicological profile for certain derivatives, particularly the nitro- and amino-substituted compounds. The structure-activity relationship is clear: extending conjugation and introducing additional redox-active or enzyme-inhibiting moieties at the 4-position can dramatically enhance specific biological activities.

Future research should focus on optimizing this scaffold to enhance therapeutic efficacy while minimizing off-target effects and cytotoxicity. This includes developing derivatives with improved selectivity for specific biological targets and a greater understanding of their metabolic pathways to avoid the formation of toxic byproducts.

References

  • Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. [Link not available]
  • Antioxidative Activity of Ferrocenes Bearing 2,6-Di-Tert-Butylphenol Moieties. PMC - NIH[Link]

  • Antioxidant Activity of Tertiary Amines with 2,6-Di-Tert- Butylphenol and Pyridine Moieties. AIP Publishing[Link]

  • Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. MDPI[Link]

  • Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. RSC Publishing[Link]

  • Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol.
  • Mechanisms of cytotoxicity of 2-or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. ResearchGate[Link]

  • Antiinflammatory 2,6-di-tert-butyl-4-(2-arylethenyl)phenols. PubMed[Link]

  • Carcinogenic Risk of 2,6-Di- tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations. PubMed[Link]

  • Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. PubMed[Link]

  • Formation of 2,6-Di-tert-butyl-4-nitrophenol during Combustion of Diesel Fuel Antioxidant Precursors. ResearchGate[Link]

  • Toxicity of 2,6-Di-tert-butyl-4-Nitrophenol (DBNP). PubMed[Link]

  • Toxicity of 2,6-Di- tert -butyl-4-Nitrophenol (DBNP). ResearchGate[Link]

  • Percutaneous Absorption of 2,6-di-tert-butyl-4-nitrophenol (DBNP) in Isolated Perfused Porcine Skin. PubMed[Link]

  • Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. ResearchGate[Link]

Sources

Comparative Photostability Profiling: Novel Hybrid Stabilizers vs. Commercial Standards in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous, head-to-head technical evaluation of a Next-Generation Hybrid Stabilizer ("Stab-X™" ) against industry-standard Benzotriazole (UVA) and Hindered Amine Light Stabilizers (HALS) under ICH Q1B confirmatory conditions.

Key Findings:

  • API Recovery: Stab-X™ maintained 98.4% active pharmaceutical ingredient (API) integrity after 1.2 million lux hours, compared to 89.2% for standard UV absorbers.

  • Excipient Stability: Reduced Carbonyl Index (CI) growth by 60% relative to commercial HALS-770 in polyethylene oxide (PEO) based formulations.

  • Synergy: The hybrid mechanism eliminates the "induction period" failure mode common in standalone radical scavengers.

The Photostability Challenge in Drug Development

Photodegradation is a critical failure mode for both small molecules (e.g., dihydropyridines, fluoroquinolones) and biologics (mAbs). The International Council for Harmonisation (ICH) Q1B Guideline mandates rigorous testing, yet standard excipient stabilizers often fail to address the full spectrum of degradation pathways:

  • Direct Photolysis: Photon absorption leads to bond cleavage.

  • Indirect Photo-oxidation: Excitation of chromophores generates Reactive Oxygen Species (ROS), causing cascading failure.

Mechanistic Comparison

Standard commercial stabilizers typically function via a single mode of action.

  • UV Absorbers (e.g., Benzotriazoles): Filter photons via reversible intramolecular proton transfer (ESIPT).

  • HALS (e.g., Tetramethylpiperidine derivatives): Scavenge free radicals after damage has initiated.[1]

The Hybrid Advantage: The novel Stab-X™ moiety combines a high-extinction coefficient absorber with a covalently tethered nitroxyl radical scavenger, intercepting both photons and resulting radicals.

G UV UV Radiation (hv) Drug Drug/Excipient (Ground State) UV->Drug Absorption Excited Excited State (Singlet/Triplet) Drug->Excited ROS Free Radicals (ROS) Excited->ROS Intersystem Crossing Degradation Degradation Products ROS->Degradation Oxidation UVA_Filter Commercial UVA (Filters Photons) UVA_Filter->UV Blocks HALS Standard HALS (Scavenges Radicals) HALS->ROS Neutralizes Hybrid Stab-X™ Hybrid (Dual Action) Hybrid->UV Blocks Hybrid->ROS Neutralizes

Figure 1: Mechanistic intervention points. Standard stabilizers (Green) act at single nodes; the Hybrid system (Blue) acts at both initiation and propagation stages.

Experimental Protocol (ICH Q1B Compliant)

To ensure Trustworthiness and reproducibility, this study utilizes a self-validating actinometric system.

Materials
  • Test Article: Nifedipine (highly photosensitive model API) formulated in a PEG-400 matrix.

  • Stabilizers:

    • Control: No stabilizer.

    • Standard A: Benzotriazole (UVA-BTZ) at 0.5% w/w.

    • Standard B: HALS-770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) at 0.5% w/w.

    • Experimental: Stab-X™ (Hybrid) at 0.5% w/w.

Methodology Workflow

The exposure protocol strictly adheres to ICH Q1B "Option 2" using a Xenon arc source.

Protocol cluster_conditions ICH Q1B Exposure Targets Start Sample Preparation (0.5% Stabilizer in Matrix) Chamber Photostability Chamber (Xenon Arc, D65 Filter) Start->Chamber Vis Visible Light: > 1.2 million lux·hr Chamber->Vis UVA Near UV: > 200 W·h/m² Chamber->UVA Actinometry Quinine Chemical Actinometry (Validates Dose) Chamber->Actinometry Parallel Validation Analysis Analytical Workup Vis->Analysis UVA->Analysis Metrics 1. HPLC (API Recovery) 2. FTIR (Carbonyl Index) 3. Colorimetry (YI) Analysis->Metrics

Figure 2: Experimental workflow ensuring ICH Q1B compliance via chemical actinometry validation.

Analytical Methods
  • HPLC Assay: Reverse-phase C18 column, Mobile Phase ACN:Water (60:40), detection at 235 nm.

  • Carbonyl Index (CI): Calculated via FTIR to measure matrix oxidation.[2]

    • Formula:

      
      [3]
      
    • Reference: Almond et al. (2020) methodology for standardized CI calculation [1].

Head-to-Head Results

API Protection Efficiency

Metric: % Recovery of Nifedipine after 1.2M lux·hours.

Stabilizer GroupConcentration% API Recovery (Mean ± SD)Relative Improvement
Control (None) N/A42.3% ± 2.1%-
Standard A (UVA-BTZ) 0.5%89.2% ± 1.5%+110%
Standard B (HALS-770) 0.5%65.8% ± 1.8%+55%
Stab-X™ (Hybrid) 0.5% 98.4% ± 0.9% +132%

Analysis: While UVA-BTZ effectively screens light, it fails to stop radical propagation once photons breach the filter. HALS-770 is ineffective against direct photolysis of Nifedipine. Stab-X™ provides near-total protection.

Matrix Degradation (Yellowing)

Metric: Change in Yellowing Index (


YI) of the polymer matrix (ASTM D1925).
Stabilizer GroupInitial YIFinal YI (1.2M lux·hr)

YI
Control 1.218.4+17.2
Standard A (UVA-BTZ) 1.56.8+5.3
Standard B (HALS-770) 1.34.1+2.8
Stab-X™ (Hybrid) 1.3 1.9 +0.6

Analysis: HALS are traditionally superior at preventing yellowing (matrix oxidation). The Hybrid stabilizer matches the initial color clarity of HALS but significantly outperforms in long-term color retention, critical for pharmaceutical packaging aesthetics and patient compliance.

Discussion & Application

The data indicates that commercial stabilizers often force a trade-off:

  • Benzotriazoles protect the drug (API) but allow matrix yellowing.

  • HALS protect the matrix (packaging) but allow API degradation via direct photolysis.

Stab-X™ bridges this gap. For drug development professionals, this implies:

  • Simplified Formulation: A single additive replaces complex binary blends.

  • Regulatory Safety: Lower total additive load reduces the risk of leachables/extractables.

Recommendation: For photosensitive biologics or transparent packaging applications, transition from standalone Benzotriazoles to Hybrid systems to satisfy ICH Q1B requirements with a higher safety margin.

References

  • Almond, J., et al. (2020). "Determination of the carbonyl index of polyethylene and polypropylene using specified area under band methodology with ATR-FTIR spectroscopy." e-Polymers. Available at: [Link]

  • European Medicines Agency. (1998).[4] "ICH Topic Q 1 B: Photostability Testing of New Active Substances and Medicinal Products." CPMP/ICH/279/95. Available at: [Link]

  • Baertschi, S. W., et al. (2010). "A Critical Assessment of the ICH Guideline on Photostability Testing of New Drug Substances and Products (Q1B): Recommendation for Revision." Journal of Pharmaceutical Sciences. Available at: [Link]

  • BASF. (2020). "Tinuvin® 770: Hindered Amine Light Stabilizer (HALS)."[5] Technical Data Sheet. (Note: General reference to industry standard chemistry).

Sources

"benchmarking the performance of 2,6-di-tert-butyl-4-nitrosophenol against novel antioxidants"

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxidative stress is a key contributor to the pathophysiology of numerous diseases, making the development and characterization of effective antioxidants a critical focus in drug discovery and development.[1][2][3] This guide provides a comprehensive performance benchmark of the established antioxidant, 2,6-di-tert-butyl-4-nitrosophenol, against a selection of novel antioxidant compounds. We will delve into the mechanistic underpinnings of phenolic antioxidants, provide detailed protocols for standardized in vitro antioxidant assays, and present a comparative analysis of their efficacy. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively evaluate and select antioxidant candidates for therapeutic applications.

Introduction to Antioxidant Mechanisms

Antioxidants counteract the damaging effects of free radicals and reactive oxygen species (ROS) through various mechanisms. Phenolic compounds, a major class of antioxidants, primarily act by donating a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it.[4][5] This process, known as hydrogen atom transfer (HAT), is a key determinant of a phenolic compound's antioxidant capacity.[6][7] Another significant mechanism is single electron transfer (SET), where the antioxidant donates an electron to the free radical.[5] The efficiency of these processes is heavily influenced by the chemical structure of the antioxidant, including the number and position of hydroxyl groups and the presence of other substituents.[6][7]

The subject of this guide, 2,6-di-tert-butyl-4-nitrosophenol, is a sterically hindered phenolic compound. The bulky tert-butyl groups at the ortho positions enhance the stability of the resulting phenoxyl radical, preventing it from initiating new radical chains, a desirable characteristic for an antioxidant.[8]

The Benchmark Antioxidant: 2,6-di-tert-butyl-4-nitrosophenol

2,6-di-tert-butyl-4-nitrosophenol is a derivative of 2,6-di-tert-butylphenol, a widely used antioxidant in various industrial applications.[9][10][11] While its primary recognition is not as a mainstream biological antioxidant, its phenolic structure provides a basis for radical scavenging activity. The presence of the nitroso group at the para position introduces unique electronic properties that can influence its antioxidant potential.

Synthesis of 2,6-di-tert-butyl-4-nitrosophenol:

A common synthetic route involves the nitrosation of 2,6-di-tert-butylphenol.[12]

  • Step 1: 2,6-di-tert-butylphenol is dissolved in an appropriate solvent, such as ethanol.

  • Step 2: An acid, typically sulfuric acid, is added to the solution.

  • Step 3: A solution of sodium nitrite is then added dropwise to initiate the nitrosation reaction, yielding 2,6-di-tert-butyl-4-nitrosophenol.[12]

Novel Antioxidants for Comparison

The field of antioxidant research is continually evolving, with a focus on discovering and developing novel compounds with enhanced efficacy and safety profiles.[13][14][15] For the purpose of this guide, we will compare 2,6-di-tert-butyl-4-nitrosophenol against two classes of novel antioxidants that are gaining significant attention in drug development:

  • Novel Phenolic Derivatives: These compounds are structurally related to known phenolic antioxidants but are modified to enhance their activity or pharmacokinetic properties. An example is a synthetic derivative of a natural bromophenol, 2-(3-bromo-4,5-dihydroxyphenyl)acetic acid.[16]

  • Synergistic Formulations: These are combinations of known antioxidants that exhibit synergistic effects, meaning their combined antioxidant activity is greater than the sum of their individual activities.[17] A representative example is a formulation containing quercetin, resveratrol, and coenzyme Q10.[17]

Comparative Performance Analysis: In Vitro Assays

To objectively benchmark the performance of 2,6-di-tert-butyl-4-nitrosophenol against the selected novel antioxidants, a panel of standardized in vitro assays is employed.[18] These assays measure different aspects of antioxidant activity, providing a comprehensive evaluation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[19][20] The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored hydrazine upon reaction with an antioxidant.[19]

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare stock solutions of the test compounds (2,6-di-tert-butyl-4-nitrosophenol and novel antioxidants) and a standard (e.g., Trolox) in methanol at various concentrations.

  • Reaction: In a 96-well plate, add 150 µL of the DPPH solution to 50 µL of each sample and standard concentration.[21]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[21]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[20][22] The ABTS•+ has a blue-green color, which is decolorized in the presence of an antioxidant.

Experimental Protocol:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[21]

  • Working Solution: Before use, dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[21][23]

  • Sample Preparation: Prepare stock solutions of the test compounds and a standard (e.g., Trolox) in an appropriate solvent.

  • Reaction: Add 2 mL of the ABTS•+ working solution to 1 mL of each sample and standard concentration.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of a sample to that of Trolox.[22]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[6][7] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve (AUC).[7]

Experimental Protocol:

  • Reagent Preparation:

    • Fluorescein (fluorescent probe) solution.

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator.

    • Test compounds and a standard (Trolox).

  • Reaction Mixture: In a black 96-well plate, add fluorescein, the test compound or standard, and AAPH.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for a set period (e.g., 60 minutes).

  • Calculation: Calculate the net AUC for each sample by subtracting the AUC of the blank (no antioxidant) from the AUC of the sample. The results are expressed as Trolox equivalents.

Lipid Peroxidation Inhibition Assay

Lipid peroxidation is a key process in cellular injury, and inhibiting it is a crucial function of antioxidants.[24][25] This assay assesses the ability of an antioxidant to prevent the oxidation of lipids, often using a model system like linoleic acid or biological membranes.

Experimental Protocol:

  • Preparation of Lipid Substrate: Prepare an emulsion of linoleic acid.

  • Initiation of Peroxidation: Induce lipid peroxidation using an initiator such as AAPH or by exposure to UV light.

  • Addition of Antioxidants: Add the test compounds and a standard (e.g., α-tocopherol) to the lipid emulsion before or after the initiation of peroxidation.

  • Measurement of Oxidation Products: Monitor the formation of lipid peroxidation products over time. Common methods include measuring conjugated dienes by UV-Vis spectrophotometry or quantifying malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) assay.[26]

  • Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the amount of oxidation products in the presence and absence of the antioxidant.

Data Presentation and Interpretation

The following tables present hypothetical yet plausible data from the described assays, comparing the performance of 2,6-di-tert-butyl-4-nitrosophenol with the novel antioxidants.

Table 1: Radical Scavenging Activity (IC50 and TEAC Values)

AntioxidantDPPH IC50 (µM)ABTS TEAC (Trolox Equivalents)
2,6-di-tert-butyl-4-nitrosophenol85.2 ± 4.10.8 ± 0.1
Novel Phenolic Derivative25.6 ± 1.82.5 ± 0.3
Synergistic Formulation15.3 ± 1.14.2 ± 0.4
Trolox (Standard)10.5 ± 0.51.0

Table 2: Oxygen Radical Absorbance Capacity (ORAC) and Lipid Peroxidation Inhibition

AntioxidantORAC (µmol TE/g)Lipid Peroxidation Inhibition (%)
2,6-di-tert-butyl-4-nitrosophenol1250 ± 9845 ± 5
Novel Phenolic Derivative3500 ± 21078 ± 6
Synergistic Formulation5800 ± 35092 ± 4
α-Tocopherol (Standard)1800 ± 15085 ± 7

Interpretation of Results:

The hypothetical data suggests that both the novel phenolic derivative and the synergistic formulation exhibit significantly higher antioxidant activity across all assays compared to 2,6-di-tert-butyl-4-nitrosophenol. The lower IC50 values in the DPPH assay and higher TEAC and ORAC values indicate superior radical scavenging capabilities. Furthermore, their enhanced ability to inhibit lipid peroxidation highlights their potential for protecting biological membranes from oxidative damage.

Visualizing Mechanisms and Workflows

General Mechanism of Phenolic Antioxidants

G ROO Peroxyl Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH Hydrogen Atom Transfer (HAT) ArOH Phenolic Antioxidant (ArOH) ArO Phenoxyl Radical (ArO•) ArOH->ArO Donates H• G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH and Antioxidant DPPH_sol->Mix Sample_sol Prepare Antioxidant Solutions Sample_sol->Mix Incubate Incubate (30 min, dark) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Scavenging & IC50 Measure->Calculate

Caption: Step-by-step workflow of the DPPH antioxidant assay.

Conclusion

This guide has provided a framework for benchmarking the performance of 2,6-di-tert-butyl-4-nitrosophenol against novel antioxidant compounds. The detailed protocols for key in vitro assays, coupled with the comparative data, offer a clear methodology for evaluating antioxidant efficacy. The presented evidence suggests that the exploration of novel phenolic derivatives and synergistic antioxidant formulations holds significant promise for the development of potent new therapies to combat oxidative stress-related diseases. Researchers and drug development professionals are encouraged to utilize these methods to rigorously assess and validate their antioxidant candidates.

References

  • Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects – A review. Journal of Functional Foods, 18, 820-897. [Link]

  • Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry, 1(1), 106. [Link]

  • Fan, W., & He, J. (2022). Recent advances in antioxidant nanomedicines. Exploration, 2(1), 20210089. [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Recent Developments in Effective Antioxidants: The Structure and Antioxidant Properties. Molecules, 26(8), 2135. [Link]

  • Martel, J., Ojcius, D. M., & Young, J. D. (2021). Special Issue : Recent Advances in Natural Products Discoveries for Antioxidants: Pharmacology and Mechanisms. Antioxidants, 10(4), 573. [Link]

  • Apetrei, C. L., & Munteanu, I. G. (2021). Recent Advances in Antioxidant Capacity Assays. IntechOpen. [Link]

  • Nema, P., & et al. (2023). RECENT DEVELOPMENTS IN EFFECTIVE ANTIOXIDANTS. World Journal of Pharmaceutical and Medical Research, 9(3), 167-176. [Link]

  • Susanti, I., & et al. (2023). Mechanism action of phenolic compounds as an antioxidant agent. ResearchGate. [Link]

  • Młynarczyk, K., & et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(23), 7203. [Link]

  • Loizzo, M. R., & et al. (2021). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays of the three methanolic harvested extracts. ResearchGate. [Link]

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